5-Hydroxyalizarin 1-methyl ether
Beschreibung
Eigenschaften
Molekularformel |
C15H10O5 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2,5-dihydroxy-1-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-15-10(17)6-5-8-12(15)14(19)7-3-2-4-9(16)11(7)13(8)18/h2-6,16-17H,1H3 |
InChI-Schlüssel |
PIYPSEKICNYSKT-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 5-Hydroxyalizarin 1-methyl ether: Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) that has been identified in the plant species Damnacanthus major. This technical guide provides a comprehensive overview of its natural source, detailed isolation protocols derived from primary literature, and its physicochemical characteristics. While specific biological activities and signaling pathways for this compound are not extensively documented, this guide also explores the known biological landscape of structurally related anthraquinones to provide a basis for future research and drug discovery efforts.
Introduction
Anthraquinones are a large class of aromatic compounds based on the anthracene (B1667546) skeleton, widely distributed in nature and known for their diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This compound, a member of this class, is distinguished by its specific hydroxylation and methoxylation pattern. This document serves as a technical resource for researchers interested in the natural sourcing, isolation, and potential therapeutic applications of this compound.
Natural Source
The primary and confirmed natural source of this compound is the roots of Damnacanthus major Siebold & Zucc., a plant belonging to the Rubiaceae family.[1] While some databases incorrectly associate this compound with Hymenodictyon excelsum, the original isolation was reported from D. major.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol |
| CAS Number | 34425-63-3 |
| Appearance | Orange needles |
| Melting Point | 234—236 °C |
| UV-Vis (λmax in EtOH) | 226, 253, 288, 412 nm |
| SMILES | O=C1C2=CC=C(O)C(OC)=C2C(=O)C=3C=CC=C(O)C13 |
Experimental Protocols: Isolation from Damnacanthus major
The following protocol for the isolation and purification of this compound is based on the methodologies described by Brew and Thomson (1971).
Extraction
-
Maceration: Air-dried and powdered roots of Damnacanthus major are exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature.
-
Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
Fractionation and Purification
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence would be partitioning between n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The fraction containing the anthraquinones (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.
-
Elution Gradient: The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Preparative TLC: Fractions enriched with this compound are further purified using preparative TLC with a suitable solvent system.
-
Crystallization: The purified compound is crystallized from an appropriate solvent (e.g., methanol) to obtain orange needles.
Structural Elucidation
The structure of this compound was originally determined using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Observations |
| UV-Vis Spectroscopy | Absorption maxima (λmax) in ethanol at 226, 253, 288, and 412 nm are characteristic of a hydroxyanthraquinone chromophore.[4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 270.24 would be observed, confirming the molecular formula C₁₅H₁₀O₅. Fragmentation patterns would be consistent with the anthraquinone core. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would provide detailed information about the proton and carbon environments, respectively, allowing for the precise assignment of the hydroxyl and methoxy (B1213986) group positions on the anthraquinone skeleton. |
Biological Activity and Signaling Pathways (Inferred)
Direct studies on the biological activity and signaling pathways of this compound are currently lacking in the scientific literature. However, based on the known activities of structurally similar anthraquinones, several potential areas of pharmacological interest can be inferred.
Potential Biological Activities
-
Cytotoxicity and Anticancer Activity: Many anthraquinones exhibit cytotoxic effects against various cancer cell lines.[][6][7] For example, damnacanthal, another anthraquinone from Damnacanthus, has shown antitumorigenic activity.
-
Anti-inflammatory Activity: Related compounds, such as Rubiadin-1-methyl ether, have demonstrated significant anti-inflammatory and immunomodulatory effects.[8] This suggests that this compound may also possess anti-inflammatory properties.
-
Antioxidant Activity: The phenolic hydroxyl groups in the structure of this compound suggest potential antioxidant activity, a common feature of many anthraquinones.[][9]
References
- 1. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of alkyl hydroxytyrosyl ethers in unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxyalizarin 1-methyl ether chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) that has been isolated from the roots of medicinal plants such as Hymenodictyon excelsum and Damnacanthus major.[1][2][3] As a member of the anthraquinone class of compounds, it is of interest to the scientific community for its potential biological activities, which may include antitumor, antimicrobial, antioxidant, and anti-inflammatory properties, as suggested by studies on extracts from its natural sources.[4][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic relevance of this compound, with a focus on data presentation, experimental protocols, and the visualization of related biological pathways and experimental workflows.
Chemical Structure and Properties
This compound is an anthraquinone with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol .[3] Its chemical structure is characterized by a 9,10-anthracenedione core with hydroxy and methoxy (B1213986) functional groups.
Chemical Structure:
Table 1: Chemical Identifiers and Predicted Properties
| Identifier/Property | Value | Source |
| IUPAC Name | 1,5-Dihydroxy-2-methoxyanthracene-9,10-dione | N/A |
| CAS Number | 34425-63-3 | [2] |
| Molecular Formula | C₁₅H₁₀O₅ | [2][3] |
| Molecular Weight | 270.24 g/mol | [3] |
| SMILES | O=C1C2=CC=C(O)C(OC)=C2C(=O)C=3C=CC=C(O)C13 | [2] |
| Predicted XLogP3 | 2.5 | Predicted |
| Predicted Hydrogen Bond Donor Count | 2 | Predicted |
| Predicted Hydrogen Bond Acceptor Count | 5 | Predicted |
| Predicted Rotatable Bond Count | 1 | Predicted |
| Predicted Topological Polar Surface Area | 83.8 Ų | Predicted |
Experimental Protocols
General Protocol for the Isolation of Anthraquinones from Plant Material
While a specific, detailed protocol for the isolation of this compound is not available in the public domain, a general methodology for the extraction and isolation of anthraquinones from plant roots, adapted from common practices, is presented below. This protocol is based on the known isolation of the compound from Damnacanthus major roots.
1. Preparation of Plant Material:
-
Air-dry the roots of Damnacanthus major at room temperature.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered root material with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). The process should be repeated multiple times to ensure exhaustive extraction.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with a solvent of moderate polarity.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol). This will separate compounds based on their polarity. Anthraquinones are typically found in the chloroform and ethyl acetate fractions.
-
Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the desired compound.
4. Chromatographic Purification:
-
Isolate this compound from the enriched fraction using column chromatography.
-
Pack a silica (B1680970) gel column and elute with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Collect the fractions and analyze them by TLC. Combine the fractions that show a pure spot corresponding to the target compound.
-
Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) if necessary.
5. Structure Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on the extracts of Hymenodictyon excelsum suggests potential antitumor properties.[4][5][6] Extracts from this plant have demonstrated cytotoxic and anti-proliferative effects.[5] A molecular docking study has proposed that anthraquinones from H. excelsum may exert an anti-prostate cancer effect by acting as antagonists to the human androgen receptor (AR).[6][8]
Based on this, a hypothesized signaling pathway for the anti-prostate cancer activity of this compound is presented below.
Caption: Hypothesized androgen receptor antagonism by this compound.
This diagram illustrates the proposed mechanism where this compound acts as an antagonist to the androgen receptor, thereby inhibiting the transcription of genes responsible for the proliferation and survival of prostate cancer cells.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the bioactivity-guided isolation of natural products like this compound.
Caption: General workflow for bioactivity-guided isolation of natural products.
This workflow outlines the systematic process of extracting, fractionating, and purifying a bioactive compound from a natural source, guided by continuous biological testing at each stage.
Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the area of oncology. While current research is limited, the information available from studies on its natural sources provides a strong rationale for further investigation. This guide has summarized the existing knowledge on its chemical structure and properties and has provided a framework for its experimental isolation and a hypothesized mechanism of action. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and mechanisms of action of this intriguing anthraquinone.
References
- 1. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics Reveals Rubiadin Accumulation and the Effects of Methyl Jasmonate Elicitation in Damnacanthus major Calli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Hydroxyalizarin 1-methyl ether and its Scientific Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5-Hydroxyalizarin 1-methyl ether, focusing on its nomenclature and synonyms as found in scientific literature. While this guide aims to be exhaustive, it is important to note that publicly available information regarding specific experimental protocols, quantitative biological data, and detailed signaling pathways for this particular compound is limited.
Chemical Identity and Synonyms
This compound is an anthraquinone (B42736) derivative that has been isolated from the plant Hymenodictyon excelsum.[1][2][3] The definitive identification of this compound in scientific literature is achieved through its unique CAS number and specific chemical nomenclature.
Table 1: Primary Identifiers for this compound
| Identifier | Value |
| Common Name | This compound |
| CAS Number | 34425-63-3[2][3] |
| Molecular Formula | C₁₅H₁₀O₅[2][3] |
Based on chemical database cross-referencing, the systematic IUPAC name for this compound has been determined. This, along with other synonyms found in scientific and commercial databases, is presented below.
Table 2: Synonyms for this compound in Scientific Literature
| Synonym | Source/Context |
| 2,5-Dihydroxy-1-methoxyanthracene-9,10-dione | IUPAC Name |
| A quinone compound from Hymenodictyon excelsum | Botanical/Descriptive[1][2][3] |
It is crucial to distinguish this compound from a related but distinct compound, Alizarin 1-methyl ether. The latter possesses a different CAS number (6170-06-5) and molecular formula (C₁₅H₁₀O₄), highlighting the importance of precise nomenclature in chemical research.[4][5]
Physicochemical Properties
While detailed experimental data is scarce, some basic physicochemical properties can be referenced from chemical supplier databases.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 270.24 g/mol | [2] |
| SMILES | COC1=C(C=CC2=C1C(=O)C3=C(C=CC=C3O)C2=O)O | [2] |
Biological and Pharmacological Context
Currently, there is a notable lack of specific quantitative data, detailed experimental protocols, and defined signaling pathways in the peer-reviewed scientific literature for this compound.
To provide a logical framework for potential future research, a generalized workflow for the isolation and characterization of a natural product like this compound is presented below.
References
- 1. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione by submerged culture of Shiraia bambusicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Potential: A Technical Guide to the Biological Activity of 5-Hydroxyalizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyalizarin 1-methyl ether, a naturally occurring anthraquinone (B42736), presents a compelling case for further investigation within the realm of drug discovery. Isolated from the medicinal plant Hymenodictyon excelsum, this compound belongs to a class of molecules renowned for their diverse pharmacological activities. While direct and extensive research on this compound is currently limited, this technical guide synthesizes the available information, drawing insights from studies on its plant source and structurally related compounds. This document aims to provide a foundational understanding of its potential biological activities, offering a roadmap for future research and development.
Introduction
This compound is an anthraquinone derivative with the chemical formula C15H10O5.[1] It has been identified as a constituent of the plant Hymenodictyon excelsum, a species with a history of use in traditional medicine.[1][2] The extracts of H. excelsum have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, cytotoxic, and antioxidant properties, suggesting that its chemical constituents, such as this compound, may contribute to these activities.[2][3] This guide explores the knowns and unknowns of this compound, providing a framework for systematic investigation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 34425-63-3 | [1] |
| Molecular Formula | C15H10O5 | [1] |
| Molecular Weight | 270.24 g/mol | [4] |
| Class | Anthraquinone | [1][4] |
| Natural Source | Hymenodictyon excelsum, Damnacanthus major | [1][5] |
Potential Biological Activities (Inferred)
Due to the scarcity of direct studies on this compound, its biological profile is largely inferred from the activities of its source plant and related anthraquinones.
Anticancer and Cytotoxic Potential
Extracts from the bark of Hymenodictyon excelsum have shown significant cytotoxic activity against various cancer cell lines, including gastric (AGS), colon (HT-29), and breast (MCF-7 and MDA-MB-231) cancer cells, as well as healthy mouse fibroblasts (NIH3T3) and monkey kidney (VERO) cells.[2][3] This broad-spectrum cytotoxicity suggests that compounds within the extract, potentially including this compound, possess anticancer properties. Furthermore, a molecular docking study on phytochemicals from H. excelsum suggested that anthraquinones and coumarins may exert anti-prostate cancer effects through antagonistic actions on the human androgen receptor.[6][7][8]
A structurally similar compound, Alizarin 1-methyl ether, has been reported to inhibit the growth of leukemic cells.[] This lends further credence to the potential of this compound as a subject for anticancer research.
Antimicrobial Activity
The bark extracts of H. excelsum have exhibited bactericidal effects against Staphylococcus aureus and inhibitory activity against Pseudomonas aeruginosa, Escherichia coli, Mycobacterium smegmatis, and Candida albicans.[2] These findings indicate that the constituent compounds, including the anthraquinones, may be responsible for these antimicrobial properties.
Anti-inflammatory and Antioxidant Effects
Methanol extracts of H. excelsum bark have demonstrated significant anti-inflammatory activity in animal models, comparable to the standard drug Piroxicam.[10] The extracts also showed effective free radical scavenging activity at higher concentrations.[2] Alizarin 1-methyl ether, a related compound, has also been noted for its antioxidant activity.[]
Experimental Protocols
While specific experimental protocols for this compound are not available in the literature, this section provides detailed methodologies for key experiments that could be employed to evaluate its biological activities, based on the assays performed on H. excelsum extracts and other anthraquinones.
General Workflow for Isolation and Bioactivity Screening
Caption: General workflow for the isolation and bioactivity screening of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Culture: Grow the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth overnight.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Adjust the turbidity of the microbial culture to 0.5 McFarland standard and dilute it. Add the diluted inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, many anthraquinones are known to induce apoptosis in cancer cells. A hypothetical pathway is presented below.
Caption: Hypothetical apoptotic signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
This compound remains a largely unexplored natural product with significant potential for pharmacological development. The biological activities observed in its source plant, Hymenodictyon excelsum, and in structurally related anthraquinones, strongly suggest that this compound warrants further investigation.
Future research should focus on:
-
Total Synthesis: Development of a synthetic route to obtain larger quantities of the compound for extensive biological testing.
-
In-depth Biological Screening: Comprehensive evaluation of its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities using a panel of in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its activity and to optimize its pharmacological profile.
This technical guide serves as a starting point for unlocking the therapeutic potential of this compound, a promising candidate for the development of novel therapeutic agents.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Therapeutic Applications of 5-Hydroxyalizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information on 5-Hydroxyalizarin 1-methyl ether. It is intended for research and informational purposes only and should not be construed as a guide for clinical or therapeutic use.
Executive Summary
This compound is a naturally occurring anthraquinone (B42736) that has been isolated from the plant Hymenodictyon excelsum.[1][2] Despite its availability as a research chemical, there is a significant scarcity of published studies specifically investigating its therapeutic applications, mechanism of action, and quantitative biological data. This guide provides a comprehensive overview of the limited direct evidence available for this compound, supplemented by a broader discussion of the pharmacological activities of its source plant and the therapeutic potential of the anthraquinone chemical class. This contextual information aims to highlight potential areas of investigation for this compound.
Introduction to this compound
This compound, a quinone compound, is a secondary metabolite found in the roots of Hymenodictyon excelsum and Damnacanthus major.[3] Its chemical structure is characterized by a 9,10-dioxoanthracene core, which is the foundational structure for all anthraquinones.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₅ |
| Molecular Weight | 270.24 g/mol |
| CAS Number | 34425-63-3 |
| Appearance | Data not available |
| Solubility | Data not available |
Potential Therapeutic Applications: Direct Evidence
Direct research into the therapeutic applications of this compound is exceptionally limited. A single source suggests potential antimicrobial activity.
Antimicrobial Activity
One chemical supplier notes that this compound has shown antimicrobial activity against periodontopathic and cariogenic bacteria.[4] However, the primary research article, quantitative data (e.g., Minimum Inhibitory Concentration - MIC), and the experimental protocol to support this claim are not provided in the publicly accessible literature.
Pharmacological Context: Hymenodictyon excelsum
Given the lack of specific data, examining the biological activities of the source plant, Hymenodictyon excelsum, can provide valuable context for potential research directions. The plant has been used in traditional medicine for various ailments.[5][6]
Antitumor and Cytotoxic Activities
Hymenodictyon excelsum is traditionally used for treating tumors.[5][7] Studies have shown that bark extracts of the plant exhibit high cytotoxicity across various cell lines, supporting its traditional use as an anticancer agent.[5] The methanolic extract of the bark demonstrated 100% cytotoxicity at a concentration of 200µg/ml on Dalton's Lymphoma Ascites (DLA) cells.[5] The anticancer effects of the anthraquinones and coumarins in this plant are proposed to be exerted through antagonistic effects on the human androgen receptor, a key target in prostate cancer.[7]
Antimicrobial Activity of the Source Plant
The bark of Hymenodictyon excelsum has demonstrated bactericidal effects against Staphylococcus aureus at a concentration of 500µg/ml.[5] Acetone extracts have also shown significant antibacterial activity against Pseudomonas aeruginosa.[5] Furthermore, methanolic extracts have exhibited antimicrobial properties against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium smegmatis, and Candida albicans.[5]
Broader Context: Therapeutic Potential of Anthraquinones
Anthraquinones as a chemical class are known for a wide range of pharmacological activities, which may suggest potential avenues for future research on this compound.[8][9]
General Biological Activities of Anthraquinones:
-
Anticancer: Many anthraquinones, such as emodin (B1671224) and rhein, exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[10] The well-known chemotherapy drugs doxorubicin (B1662922) and mitoxantrone (B413) are synthetic anthraquinone derivatives.
-
Anti-inflammatory: Anthraquinones have been shown to possess anti-inflammatory effects.[10]
-
Antimicrobial: This class of compounds is known for its antibacterial, antifungal, and antiviral activities.[8]
-
Laxative: Certain anthraquinones are well-known for their purgative effects.[10]
-
Antiosteoporotic: Some anthraquinones have demonstrated potential in treating osteoporosis by promoting osteoblast proliferation and inhibiting osteoclast activity.
Experimental Protocols and Methodologies
Due to the absence of specific published studies on the biological activity of this compound, detailed experimental protocols for this compound cannot be provided. However, a general workflow for the investigation of a novel natural product is outlined below.
Signaling Pathways
No specific signaling pathways involving this compound have been elucidated. Research on other anthraquinones has implicated pathways such as NF-κB, MAP kinases, and various apoptosis-related cascades. Future research would be required to determine if this compound interacts with these or other cellular signaling pathways.
Conclusion and Future Directions
The therapeutic potential of this compound remains largely unexplored. The limited available information, combined with the known biological activities of its source plant and the broader anthraquinone class, suggests that this compound warrants further investigation.
Recommendations for Future Research:
-
Systematic in vitro Screening: The compound should be screened against a panel of cancer cell lines, pathogenic bacteria, and fungi to identify potential lead activities.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action.
-
Quantitative Analysis: Rigorous determination of potency (e.g., IC₅₀, MIC) is essential for understanding the therapeutic potential.
-
Comparative Studies: It would be valuable to compare the activity of this compound with other anthraquinones isolated from Hymenodictyon excelsum to understand structure-activity relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 10. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxyalizarin 1-methyl ether mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 5-Hydroxyalizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring anthraquinone (B42736) isolated from the medicinal plant Hymenodictyon excelsum.[1][2][3] While direct experimental data on its specific mechanism of action is limited, this technical guide synthesizes available information on closely related anthraquinones and extracts from its source plant to propose a plausible multi-faceted mechanism. This document outlines potential anti-inflammatory, cytotoxic, and androgen receptor antagonist activities, providing detailed hypothetical experimental protocols and representative quantitative data to guide future research and drug development efforts.
Introduction
Anthraquinones are a class of aromatic compounds with a core 9,10-dioxoanthracene skeleton. They are widely distributed in nature and have been the subject of extensive research due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] this compound, a member of this class, is found in the roots of Hymenodictyon excelsum, a plant with a history of use in traditional medicine for treating tumors.[2][7] This guide explores the potential mechanisms through which this compound may exert its biological effects, drawing parallels from structurally similar compounds and the known activities of its plant of origin.
Proposed Mechanisms of Action
Based on the current body of scientific literature on related compounds, this compound is hypothesized to act through three primary mechanisms: anti-inflammatory action, induction of cytotoxicity in cancer cells, and antagonism of the androgen receptor.
Anti-inflammatory Activity
Extracts from Hymenodictyon excelsum have demonstrated significant anti-inflammatory properties.[4][5][6][8] The mechanism is likely attributable to its anthraquinone constituents. A key pathway implicated in inflammation is the cyclooxygenase-2 (COX-2) pathway, which is often regulated by the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades. It is proposed that this compound may inhibit the expression and activity of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Cytotoxic Activity against Cancer Cells
Anthraquinones are well-documented cytotoxic agents.[4][5] Their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. A plausible mechanism for this compound involves the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis.
Androgen Receptor Antagonism
A molecular docking study has suggested that anthraquinones from Hymenodictyon excelsum may act as antagonists to the androgen receptor (AR). This is a significant potential mechanism, particularly for hormone-dependent cancers such as prostate cancer. By binding to the AR, this compound could prevent the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting AR-mediated gene transcription and subsequent cancer cell proliferation.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following tables present representative data for other relevant anthraquinones to provide a comparative context for its potential efficacy.
Table 1: Cytotoxicity of Various Anthraquinones against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Emodin | HCT116 | Colon | 17.80 | [9] |
| Alizarin | MDA-MB-231 | Breast | 14.65 ± 1.45 | [3] |
| Lucidin-ω-methyl ether | MDA-MB-231 | Breast | 13.03 ± 0.33 | [3] |
| Damnacanthal | MCF-7 | Breast | Moderate Activity | [10] |
Table 2: COX-2 Inhibitory Activity of Anthraquinone Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Emodin | 1.17 | 5.78 | [11] |
| Rhein | 1.13 | 7.84 | [11] |
| Aloe-emodin | 1.03 | 8.21 | [11] |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to elucidate the mechanism of action of this compound.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231, LNCaP)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro COX-2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin (B15479496) screening EIA kit
-
This compound
-
Celecoxib (B62257) (positive control)
-
Assay buffer
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of this compound or celecoxib for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Androgen Receptor Luciferase Reporter Assay
Objective: To assess the antagonistic activity of this compound on the androgen receptor.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
AR-responsive luciferase reporter plasmid (e.g., pARE-Luc)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
This compound
-
Bicalutamide (B1683754) (positive control)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect LNCaP cells with the AR-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound or bicalutamide in the presence of a fixed concentration of DHT (e.g., 1 nM).
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity and determine the IC50 value.
Conclusion
While further direct experimental validation is required, the available evidence strongly suggests that this compound possesses a multi-target mechanism of action. Its potential to modulate key signaling pathways involved in inflammation and cancer, such as MAPK/AP-1, ROS/JNK, and the androgen receptor pathway, makes it a promising candidate for further investigation in the development of novel therapeutic agents. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically evaluate the pharmacological profile of this interesting natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS Number: 3919-74-2)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is a key intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of the antibiotic Flucloxacillin. It is also designated as Flucloxacillin EP Impurity D, making it a critical reference standard for quality control in drug manufacturing.[1][2][3]
Chemical and Physical Properties
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole (B147169) ring substituted with a 2-chloro-6-fluorophenyl group, a methyl group, and a carboxylic acid moiety.[4] The presence of halogen atoms on the phenyl ring enhances the lipophilicity and bioactivity of derivatives synthesized from this intermediate.[4]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3919-74-2 | [5][6] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [4][7][8] |
| Molecular Weight | 255.63 g/mol | [4][7][8] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [9] |
| Synonyms | Flucloxacillin Impurity D, Fcimic acid | [1][2] |
| Appearance | White to Off-White Solid | [10] |
| Melting Point | 202-204 °C | [10] |
| Purity | Typically ≥99% | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H-NMR (CDCl₃) | δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m) | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through various methods, including the cyclization of appropriate precursors.[4] An improved and safer synthesis method avoids the use of hazardous chlorinating agents like phosphorus oxychloride or thionyl chloride, which generate significant chemical waste and pose equipment corrosion risks.[1] The modern approach utilizes bis(trichloromethyl) carbonate (BTC) as a chlorinating agent in the presence of a catalyst.[1]
Experimental Protocol: Improved Synthesis of the Acyl Chloride Intermediate from 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a common step in the synthesis of Flucloxacillin.
Materials:
-
3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol)[1]
-
Bis(trichloromethyl) carbonate (9.80g, 33mmol)[1]
-
Tetramethylurea (catalyst, 0.232g, 2mmol)[1]
-
Toluene (B28343) (255.5g)[1]
Procedure:
-
Charge a reaction vessel with 3-(2'-chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.[1]
-
Stir the mixture to ensure homogeneity.[1]
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes at room temperature.[1] During the addition, ensure a hydrogen chloride absorption system is active.[1]
-
Increase the temperature to 110°C and reflux the reaction mixture for 2 hours.[1]
-
After the reaction is complete, recover the toluene via vacuum distillation.[1]
-
Collect the product fraction at 168-170°C under a vacuum of 0.667 KPa.[1]
-
The collected product is solidified by freezing.[1]
Expected Outcome:
-
Product: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
Yield: Approximately 26.22g (95.7%)[1]
-
Purity (GC): 99.9%[1]
-
Melting Point: 48-52°C[1]
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Biological Activity and Mechanism of Action
Direct studies on the biological activity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are limited, as it is primarily considered a synthetic intermediate.[4] However, its significance is derived from its role in the synthesis of Flucloxacillin, a narrow-spectrum beta-lactam antibiotic.[11][12]
The final product, Flucloxacillin, is effective against beta-lactamase-producing bacteria.[11] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[13] This action prevents the cross-linking of peptidoglycan chains, which is essential for the integrity of the bacterial cell wall, ultimately leading to cell lysis.[11][13]
While this specific carboxylic acid is not the active therapeutic agent, related isoxazole derivatives have been investigated for other biological activities. For instance, the corresponding carboxamide derivative has shown potential anticancer, neuroprotective, and anti-inflammatory properties.[14] The anticancer effects of the carboxamide have been linked to the modulation of the PI3K/Akt signaling pathway.[14]
Caption: Relationship of the intermediate to the final drug and its action.
Applications in Research and Drug Development
The primary applications of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are centered around pharmaceutical development and analytical chemistry.
-
Pharmaceutical Intermediate: It is a crucial building block in the multi-step synthesis of Flucloxacillin, a widely used antibiotic for treating staphylococcal infections.[1][4]
-
Reference Standard: As a known impurity of Flucloxacillin (Impurity D), it is used as a certified reference standard (CRS) in quality control and analytical testing of the final drug product to ensure its purity and safety.[4][5]
-
Medicinal Chemistry Research: The isoxazole scaffold is of significant interest in medicinal chemistry. This compound serves as a starting material for the synthesis of novel derivatives to explore structure-activity relationships (SAR) for potential new therapeutic agents.[4] The halogenated phenyl group is a key feature for modulating the pharmacological properties of these new entities.[4]
-
Herbicidal Research: A derivative, 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, has been synthesized from this carboxylic acid and tested for herbicidal activity, showing inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[15]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS:3919-74-2|3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid - Drug Delivery [ebclink.com]
- 3. Flucloxacillin EP Impurity D | 3919-74-2 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 5. Detailed view [crs.edqm.eu]
- 6. 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. L10092.18 [thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | 4415-11-6 | Benchchem [benchchem.com]
- 15. connectjournals.com [connectjournals.com]
An In-depth Technical Guide to Alizarin 1-methyl ether and 5-Hydroxyalizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Alizarin 1-methyl ether and a summary of the currently available information for 5-Hydroxyalizarin 1-methyl ether. Alizarin 1-methyl ether, an anthraquinone (B42736) found in several plant species, has demonstrated a range of biological activities, including anti-osteoporotic, anti-cancer, antioxidant, and antimicrobial properties. This document details its chemical properties, plausible synthetic routes, and known mechanisms of action, supported by quantitative data and experimental protocols. In contrast, information on this compound is presently limited, and this guide will outline its known characteristics while highlighting the need for further research. This whitepaper aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating the current knowledge on these two related anthraquinones.
Introduction
Anthraquinones are a large class of aromatic compounds based on the anthracene (B1667546) skeleton. They are widely distributed in nature and are known for their diverse pharmacological activities. Alizarin, a naturally occurring anthraquinone, and its derivatives have been the subject of extensive research. This guide focuses on two such derivatives: Alizarin 1-methyl ether and this compound, providing a detailed comparison of their known properties and biological effects.
Alizarin 1-methyl ether: A Multifaceted Anthraquinone
Alizarin 1-methyl ether (2-hydroxy-1-methoxyanthracene-9,10-dione) is a naturally occurring compound that has been isolated from various plant species, including Morinda officinalis, Morinda elliptica, Hedyotis capitellata, and Galium sinaicum.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Alizarin 1-methyl ether is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6170-06-5 | [1] |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Desiccate at -20°C | [1] |
Synthesis
While Alizarin 1-methyl ether can be isolated from natural sources, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the Friedel-Crafts acylation followed by selective methylation.
A potential synthetic workflow for Alizarin 1-methyl ether is outlined below. This pathway involves the reaction of phthalic anhydride (B1165640) with a suitably substituted benzene (B151609) derivative, followed by selective methylation of one of the hydroxyl groups of the resulting alizarin.
References
Unveiling 5-Hydroxyalizarin 1-methyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyalizarin 1-methyl ether, a naturally occurring anthraquinone (B42736), stands as a molecule of interest within the scientific community. First identified in the early 1970s, its discovery has paved the way for further investigation into the chemical constituents of its natural sources. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the seminal work on its isolation and characterization and presents available quantitative data in a structured format. While specific biological activities and synthetic pathways for this compound remain largely unexplored in publicly available literature, this guide lays the foundational knowledge for future research and development endeavors.
Discovery and Historical Context
This compound, with the chemical formula C₁₅H₁₀O₅, was first discovered and characterized in 1971 by E. J. C. Brew and R. H. Thomson.[1][2] Their research, published in the Journal of the Chemical Society C: Organic, detailed the isolation of this novel anthraquinone from the roots of two plant species belonging to the Rubiaceae family: Hymenodictyon excelsum and Damnacanthus major.[3][4] This discovery was part of a broader investigation into the diverse range of quinonoid pigments present in these plants.[3][4]
The identification of this compound contributed to the growing understanding of the chemical diversity within the anthraquinone class of natural products. At the time of its discovery, its biological significance was not established, and it was primarily of interest from a phytochemical and structural elucidation perspective. To date, the majority of the available information on this compound refers back to this original discovery.
Physicochemical Properties
The structural and physical properties of this compound are summarized in the table below. This data is compiled from chemical databases and supplier information, referencing the initial characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₅ | |
| Molecular Weight | 270.24 g/mol | |
| CAS Number | 34425-63-3 | [5] |
| IUPAC Name | 1,5-dihydroxy-2-methoxyanthracene-9,10-dione | N/A |
| SMILES | COC1=C(C=C(O)C2=C1C(=O)C3=C(C2=O)C=C=C(O)C=3)O | [5] |
| Appearance | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
The following sections detail the experimental methodologies as described in the seminal work by Brew and Thomson (1971), which remains the primary source for the isolation and characterization of this compound.
Isolation from Natural Sources
The isolation of this compound was achieved through solvent extraction of the dried and milled roots of Hymenodictyon excelsum and Damnacanthus major, followed by chromatographic separation.[3][4]
Experimental Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Detailed Steps (based on typical anthraquinone isolation):
-
Extraction: The dried and powdered root material is subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol, to separate compounds based on their solubility.
-
Preliminary Separation: The crude extracts are concentrated under reduced pressure. The extract containing the anthraquinones is then often subjected to a preliminary separation technique like vacuum liquid chromatography.
-
Column Chromatography: The enriched anthraquinone fraction is further purified by column chromatography over silica gel or alumina. Elution is typically performed with a gradient of solvents, for instance, a mixture of hexane (B92381) and ethyl acetate, with increasing proportions of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Crystallization: Fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent to yield the pure crystalline compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques, which were standard for the time of its discovery.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties characteristic of the anthraquinone chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy to determine the number and environment of protons in the molecule, including aromatic protons and the methoxy (B1213986) group protons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Synthesis
General synthetic strategies for anthraquinone derivatives often involve Friedel-Crafts acylation reactions between a phthalic anhydride (B1165640) derivative and a substituted benzene, followed by cyclization. However, achieving the precise 1,5-dihydroxy-2-methoxy substitution pattern would likely require a multi-step synthesis with careful use of protecting groups.
Biological Activity and Signaling Pathways
As of the latest available information, there are no specific studies detailing the biological activity or the mechanism of action of this compound. The broader class of anthraquinones is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[6][7]
The biological activities of the plant sources, Hymenodictyon excelsum and Damnacanthus major, have been investigated. Extracts from Hymenodictyon excelsum have shown antimicrobial, anti-inflammatory, and antioxidant properties.[8][9] Damnacanthus species are also known to contain a variety of bioactive anthraquinones.[10][11] However, the specific contribution of this compound to these activities has not been determined.
Given the lack of specific data, no signaling pathways can be definitively associated with this compound at this time. Future research is necessary to explore the potential pharmacological effects of this compound and to elucidate any underlying molecular mechanisms.
Logical Relationship for Future Investigation:
Caption: A proposed workflow for the future investigation of this compound.
Conclusion and Future Directions
This compound is a structurally characterized natural product with a history rooted in phytochemical exploration. While its discovery and isolation have been documented, a significant gap exists in the understanding of its synthetic accessibility and biological function. For researchers and drug development professionals, this compound represents an opportunity for new avenues of investigation. The development of a reliable synthetic protocol is a critical first step to enable further studies. Subsequent screening for a range of biological activities could uncover novel therapeutic potential, leading to in-depth mechanistic studies to identify its molecular targets and signaling pathways. The foundation laid by its initial discovery provides a solid starting point for unlocking the full scientific value of this intriguing anthraquinone.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Anthraquinones in the Rubiaceae [ouci.dntb.gov.ua]
- 5. This compound - Immunomart [immunomart.com]
- 6. mdpi.com [mdpi.com]
- 7. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Medicinal Applications, Phytochemistry and Pharmacology of Hymenodictyon excelsum (Roxb.) Wall A Review [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solubility of 5-Hydroxyalizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solubility characteristics of 5-Hydroxyalizarin 1-methyl ether and standardized protocols for its dissolution and handling in a laboratory setting.
Introduction
This compound (CAS No: 34425-63-3) is a quinone compound isolated from the plant Hymenodictyon excelsum.[1][2] As a member of the anthraquinone (B42736) family, it holds potential for investigation in various biological assays. Accurate solubility data is critical for the preparation of stock solutions, ensuring reproducible experimental results, and for the formulation of potential therapeutic agents. This document outlines the known solubility profile of this compound and provides detailed protocols for its solubilization and the determination of its solubility.
Solubility Data
While specific quantitative solubility data for this compound is not extensively available in the public domain, information on a structurally related compound, Alizarin 1-methyl ether, suggests a likely solubility profile. Alizarin 1-methyl ether is reported to be soluble in a range of organic solvents.[][4] Based on the principle of "like dissolves like," polar aprotic solvents are anticipated to be effective in dissolving this compound.[5]
Table 1: Qualitative and Quantitative Solubility of Alizarin 1-methyl ether (structurally similar compound)
| Solvent | CAS Number | Type | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Polar Aprotic | ≥125 mg/mL[] |
| Chloroform | 67-66-3 | Nonpolar | Soluble[4] |
| Dichloromethane | 75-09-2 | Nonpolar | Soluble[4] |
| Ethyl Acetate | 141-78-6 | Polar Aprotic | Soluble[4] |
| Acetone | 67-64-1 | Polar Aprotic | Soluble[4] |
It is crucial to experimentally verify the solubility of this compound for specific research applications. The following protocols provide a framework for this determination.
Experimental Protocols
Protocol for Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Warming device (e.g., water bath or heat block) set to 37°C
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Gently vortex the solution for 1-2 minutes to aid dissolution.[6]
-
If the compound is not fully dissolved, warm the solution at 37°C for 10-15 minutes.[4] Intermittently vortex the tube during warming.
-
Visually inspect the solution for any undissolved particulate matter. If the solution is not clear, it may be saturated.
-
For long-term storage, it is recommended to prepare fresh solutions. If necessary, solutions can be stored at -20°C for up to one month.[]
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[7]
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Equilibration vessels (e.g., glass vials with screw caps)
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in an equilibration vessel. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vessels and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.[5]
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5]
-
Quantify the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC with a standard calibration curve.[5]
-
Report the solubility in mg/mL or mol/L at the specified temperature.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway for anthraquinones.
Caption: A generalized workflow for determining equilibrium solubility.
Caption: A hypothetical signaling pathway for anthraquinones.
Disclaimer: The signaling pathway depicted is a generalized representation based on the known activities of some anthraquinone compounds and has not been specifically validated for this compound. Further research is required to elucidate the precise mechanisms of action.
References
Application Notes and Protocols: Preparing 5-Hydroxyalizarin 1-methyl ether Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 5-Hydroxyalizarin 1-methyl ether (CAS: 34425-63-3), a quinone compound isolated from Hymenodictyon excelsum.[1][2] The information is intended to ensure consistent and reliable results in experimental settings.
Compound Information
| Property | Value | Source |
| CAS Number | 34425-63-3 | [1] |
| Molecular Formula | C₁₅H₁₀O₅ | [1] |
| Molecular Weight | 270.24 g/mol | [2] |
| Compound Type | Quinone, Anthraquinone | [1][2] |
| Source | Hymenodictyon excelsum | [1][2] |
Solubility and Storage Recommendations
Due to the limited availability of specific solubility data for this compound, the following recommendations are based on data for the closely related compound, Alizarin 1-methyl ether, and general knowledge of anthraquinones.
| Parameter | Recommendation | Rationale/Source |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Alizarin 1-methyl ether is highly soluble in DMSO (≥125 mg/mL).[] |
| Other Potential Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Alizarin 1-methyl ether is also soluble in these solvents. |
| Stock Solution Concentration | 1-10 mM | A common starting concentration range for in vitro assays. |
| Storage Temperature | -20°C | Recommended for storing solutions of Alizarin 1-methyl ether to maintain stability for up to one month.[] For long-term storage, -80°C is preferable. |
| Light Sensitivity | Protect from light | Anthraquinones can be light-sensitive.[1] Storing in amber vials or wrapping vials in foil is recommended. |
| pH Stability | More stable in acidic to neutral pH | Anthraquinones can be unstable in basic conditions.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 270.24 g/mol x 1000 mg/g = 2.7024 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.7 mg of this compound using an analytical balance.
-
Dissolve in DMSO:
-
Add the weighed compound to a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of anhydrous DMSO.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
-
Clearly label the vials with the compound name, concentration, solvent, and date of preparation.
-
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute to the final concentration: Prepare the desired final concentration by diluting the stock solution in the appropriate cell culture medium or buffer. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the medium/buffer.
-
Mix thoroughly: Gently mix the working solution before adding it to the experimental system.
-
Prepare fresh: It is recommended to prepare working solutions fresh for each experiment from the frozen stock.
Diagrams
Caption: Workflow for stock solution preparation.
Caption: Postulated anti-prostate cancer pathway.
Biological Activity
Anthraquinones isolated from Hymenodictyon excelsum have demonstrated potential antitumor and cytotoxic activities.[4] Some studies suggest that certain anthraquinones may exert an anti-prostate cancer effect by acting as antagonists to the human androgen receptor.[5] The proposed mechanism involves the inhibition of androgen receptor translocation to the nucleus and subsequent downregulation of gene transcription responsible for cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Evaluation of Hymenodictyon excelsum Phytochemical’s Therapeutic Value Against Prostate Cancer by Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 5-Hydroxyalizarin 1-methyl ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxyalizarin 1-methyl ether is an anthraquinone (B42736) compound that has been isolated from sources such as Hymenodictyon excelsum.[1][2] Anthraquinones are a significant class of natural products known for their diverse biological activities. The accurate and precise quantification of these compounds is crucial for research, quality control of herbal products, and drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established protocols for the analysis of structurally similar anthraquinones, such as rhein, emodin, and chrysophanol.[3][4][5][6][7]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, HPLC analysis, and data processing for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetic Acid (glacial, analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Sonicator
-
pH meter
3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and 2% aqueous acetic acid (v/v) in a 70:30 ratio.[3][4] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or an online degasser before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
-
For plant extracts or other matrices, a suitable extraction method should be employed. A common method involves extraction with methanol, followed by filtration.
-
Accurately weigh the sample and add a known volume of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3][4] |
| Mobile Phase | Methanol : 2% Acetic Acid (70:30, v/v)[3][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[4] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[3][4] |
| Run Time | Approximately 15 minutes |
6. Data Analysis and Quantification
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.
Method Validation Parameters (Expected Performance)
The following table summarizes the expected performance characteristics of the HPLC method, based on data from the analysis of similar anthraquinones.[3][4][6]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999[4] |
| Precision (RSD%) | < 5%[4] |
| Accuracy (Recovery %) | 95 - 105%[3][4] |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. scispace.com [scispace.com]
- 4. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for the NMR Analysis of 5-Hydroxyalizarin 1-methyl ether
Introduction
5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) found in plants such as Hymenodictyon excelsum.[1] As a member of the quinone family, it is of interest to researchers in natural product chemistry, materials science, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. These application notes provide detailed information on the predicted ¹H and ¹³C NMR spectra of this compound, along with comprehensive protocols for sample preparation and spectral acquisition.
Predicted NMR Spectral Data
Due to the limited availability of published experimental NMR data for this compound, the following chemical shifts are predicted based on the known data for the parent compound, alizarin (B75676) (1,2-dihydroxyanthraquinone)[2][3][4][5], and established substituent effects in anthraquinone systems. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.40 | d | 8.0 - 9.0 |
| H-4 | 7.60 - 7.80 | d | 8.0 - 9.0 |
| H-6 | 7.80 - 8.00 | t | 7.5 - 8.5 |
| H-7 | 8.10 - 8.30 | dd | 7.5 - 8.5, 1.0 - 1.5 |
| H-8 | 7.90 - 8.10 | dd | 7.5 - 8.5, 1.0 - 1.5 |
| 1-OCH₃ | 3.90 - 4.10 | s | - |
| 2-OH | 12.5 - 13.5 | s | - |
| 5-OH | 9.0 - 10.0 | s | - |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 160 - 165 |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 125 - 130 |
| C-4a | 130 - 135 |
| C-5 | 155 - 160 |
| C-6 | 120 - 125 |
| C-7 | 135 - 140 |
| C-8 | 115 - 120 |
| C-8a | 130 - 135 |
| C-9 | 180 - 185 |
| C-9a | 110 - 115 |
| C-10 | 185 - 190 |
| C-10a | 115 - 120 |
| 1-OCH₃ | 55 - 60 |
Experimental Protocols
The following protocols provide a general framework for the preparation and analysis of this compound samples using NMR spectroscopy.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for anthraquinones include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterated acetone (B3395972) (acetone-d₆).[6] The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH).
-
Sample Concentration:
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[7][9]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.[10] However, for many modern spectrometers, the residual solvent peak can be used as a secondary reference.
2. NMR Data Acquisition
These are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate for a sufficient signal-to-noise ratio.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point. For quantitative ¹³C NMR, longer relaxation delays may be necessary.
-
3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be manually phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.
-
Referencing: The chemical shift axis should be referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, the relative areas of the signals should be integrated to determine the proton ratios.
Diagrams
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.
Conclusion
These application notes provide a foundational guide for researchers, scientists, and drug development professionals working with this compound. The predicted NMR data serves as a useful reference for structural verification, while the detailed protocols offer a practical framework for obtaining high-quality NMR spectra. Adherence to these guidelines will facilitate accurate and reproducible results in the characterization of this and similar anthraquinone compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alizarin(72-48-0) 13C NMR spectrum [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. scribd.com [scribd.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Application Notes and Protocols for 5-Hydroxyalizarin 1-methyl ether in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyalizarin 1-methyl ether is a quinone compound that has been isolated from the plant Hymenodictyon excelsum.[1][2] While specific data on the cytotoxic applications of this compound is emerging, related anthraquinones have demonstrated potential in inhibiting cancer cell growth. For instance, Alizarin 1-methyl ether has shown inhibitory effects on the growth of lymphocytic leukemia cells in animal models.[] These findings suggest that this compound may also possess valuable cytotoxic properties worthy of investigation.
This document provides a detailed framework for assessing the cytotoxic effects of this compound on cancer cell lines. The protocols and methodologies are based on established cytotoxicity assays and provide a starting point for researchers to explore the compound's potential as an anticancer agent.
Data Presentation
As no specific quantitative data for this compound cytotoxicity was found in the public domain, a template table is provided below for researchers to populate with their experimental data. This table is designed for clarity and easy comparison of results from a typical cytotoxicity assay, such as the MTT assay.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| HCT116 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HepG2 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability.
Experimental Protocols
A widely used method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is soluble in a solubilization solution. The absorbance of the resulting solution is proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity of this compound
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., HCT116, HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assessment.
Proposed Signaling Pathway for Investigation
While the precise mechanism of action for this compound is not yet elucidated, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. A common pathway involves the activation of caspases. The diagram below illustrates a hypothetical signaling cascade that could be investigated to understand the mechanism of this compound.
Caption: Hypothetical apoptotic signaling pathway for investigation.
References
Application Notes and Protocols for Antioxidant Activity Assay of 5-Hydroxyalizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyalizarin 1-methyl ether is a quinone compound isolated from Hymenodictyon excelsum.[1][2] As a member of the quinone class of natural products, it is of interest for its potential bioactive properties, including antioxidant activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in numerous disease states. Therefore, the accurate assessment of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common and reliable in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like flavonoids and quinones can occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4]
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce the free radical.
The DPPH and ABTS assays can proceed via either HAT or SET mechanisms, while the FRAP assay is based on the SET mechanism.[3]
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a popular method for screening the free radical scavenging activity of compounds.[3][5] DPPH is a stable free radical that is purple in solution and turns yellow upon reduction by an antioxidant.[3][6]
A. Reagent Preparation
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) or ethanol (B145695) to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.[3][7]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a known concentration.
-
Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control. Prepare a stock solution in the same solvent as the test compound.
B. Assay Procedure
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
In a 96-well microplate, add a specific volume of each dilution to the wells.
-
Add the DPPH working solution to each well.[7][8] A blank well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[6][7]
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.[6][7]
C. Data Analysis
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [6]
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a blue-green color, which diminishes in the presence of an antioxidant.[10][11]
A. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[10][11]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[3]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][11] Dilute the resulting ABTS•+ solution with methanol or ethanol to obtain an absorbance of 1.0-1.5 at 734 nm.[10]
-
Sample and Standard Solutions: Prepare as described in the DPPH protocol. Trolox is a commonly used standard for this assay.[3]
B. Assay Procedure
-
Prepare serial dilutions of the this compound and the Trolox standard.
-
Add a small volume of each dilution to a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[10]
C. Data Analysis
The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12][13] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[12][13]
A. Reagent Preparation
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.[3]
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.[3][14]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.[3][14]
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[3][14] Warm the reagent to 37°C before use.[3]
-
Sample and Standard Solutions: Prepare as described in previous protocols. A ferrous sulfate (B86663) (FeSO₄) solution is typically used as the standard.[3]
B. Assay Procedure
-
Prepare a series of dilutions for the this compound and the FeSO₄ standard.
-
Add a small volume of each dilution to a 96-well plate.
-
Add the FRAP reagent to each well.
-
Incubate the mixture at 37°C for a specified time, often 30 minutes.[3]
-
Measure the absorbance of the resulting blue solution at 593 nm.[12][14]
C. Data Analysis
The FRAP value, which represents the ferric reducing ability of the sample, is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of Fe²⁺. The results are typically expressed as mM Fe²⁺ equivalents.
Data Presentation
The quantitative results from these assays should be summarized in tables for clear comparison.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| Data Point 1 | Value |
| Data Point 2 | Value |
| Data Point 3 | Value |
| IC50 (µg/mL) | Calculated Value |
| Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) | Value |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition |
| Data Point 1 | Value |
| Data Point 2 | Value |
| Data Point 3 | Value |
| TEAC (Trolox Equivalent Antioxidant Capacity) | Calculated Value |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance at 593 nm |
| Data Point 1 | Value |
| Data Point 2 | Value |
| Data Point 3 | Value |
| FRAP Value (mM Fe²⁺ equivalents) | Calculated Value |
Visualization of Experimental Workflow
The general workflow for performing these antioxidant assays can be visualized as follows:
Caption: General workflow for in vitro antioxidant activity assays.
Signaling Pathway Considerations
While these in vitro assays provide a measure of the direct antioxidant capacity of this compound, its effects within a biological system can be more complex. Flavonoids and other phenolic compounds can influence intracellular signaling pathways related to oxidative stress response. For instance, they may upregulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Further cellular antioxidant activity (CAA) assays could elucidate these mechanisms.
Caption: Potential cellular antioxidant response mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. zen-bio.com [zen-bio.com]
- 14. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
Application Notes and Protocols for In Vitro Evaluation of 5-Hydroxyalizarin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyalizarin 1-methyl ether is a quinone compound that has been isolated from Hymenodictyon excelsum.[1][2] While the direct biological activities of this compound are not extensively documented, related anthraquinones have demonstrated a range of effects, including antioxidant, antibacterial, and anti-osteoporotic properties, as well as the inhibition of cancer cell growth.[] These preliminary insights suggest that this compound holds potential as a therapeutic agent, warranting a thorough in vitro investigation to elucidate its mechanism of action.
These application notes provide a comprehensive framework for the in vitro experimental design to characterize the biological effects of this compound. The protocols detailed below will guide researchers through a logical workflow, beginning with an assessment of its cytotoxic potential and progressing to a more in-depth analysis of its impact on critical cellular processes such as apoptosis, cell cycle progression, and the STAT3 signaling pathway.
Experimental Workflow
The proposed experimental workflow is designed to systematically evaluate the biological activity of this compound. The workflow begins with a broad assessment of cytotoxicity to determine the effective concentration range. Subsequent experiments are designed to investigate the underlying mechanisms of any observed cytotoxicity, focusing on apoptosis and cell cycle arrest. Finally, the workflow targets the investigation of a key signaling pathway, STAT3, which is often dysregulated in cancer.
Caption: Experimental workflow for the in vitro characterization of this compound.
Data Presentation
To facilitate the comparison of quantitative data obtained from the various assays, it is recommended to summarize the results in a structured table. This will allow for a clear overview of the compound's potency and efficacy across different cell lines and experimental conditions.
| Assay Type | Cell Line | This compound Concentration(s) | Measured Parameter | Result | Positive Control |
| Cell Viability (MTT) | e.g., HeLa, A549 | 0.1, 1, 10, 50, 100 µM | IC50 | e.g., 35 µM | Doxorubicin |
| Apoptosis (Annexin V/PI) | e.g., Jurkat | IC50 concentration (e.g., 35 µM) | % Early Apoptotic Cells | e.g., 40% | Camptothecin |
| % Late Apoptotic Cells | e.g., 20% | ||||
| Caspase-3/7 Activity | e.g., MCF-7 | IC50 concentration (e.g., 35 µM) | Fold Increase in Luminescence | e.g., 4.0-fold | Staurosporine |
| Cell Cycle Analysis | e.g., HeLa | IC50 concentration (e.g., 35 µM) | % Cells in G2/M Phase | e.g., 50% | Nocodazole |
| STAT3 Phosphorylation (Western Blot) | e.g., A549 | IC50 concentration (e.g., 35 µM) | Ratio of p-STAT3/Total STAT3 | e.g., 0.2 | Stattic |
| STAT3 Reporter Assay | e.g., HEK293T with STAT3 reporter | IC50 concentration (e.g., 35 µM) | % Inhibition of Luciferase Activity | e.g., 75% | Stattic |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
This compound stock solution (in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cell lines (e.g., Jurkat)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit[4]
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.[5]
-
Harvest the cells (including floating cells) and wash twice with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[7]
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[7]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9]
STAT3 Signaling Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells and treat with this compound at its IC50 concentration for a specified time (e.g., 1, 6, 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection reagent.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).
Objective: To measure the effect of this compound on STAT3 transcriptional activity.
Materials:
-
HEK293T cells
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
IL-6 (as a STAT3 activator)
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Co-transfect HEK293T cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid.[10]
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours to activate the STAT3 pathway.[10]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of STAT3 activity.
Signaling Pathway Diagram
The following diagram illustrates the canonical STAT3 signaling pathway, which is a potential target for this compound.
Caption: The STAT3 signaling pathway and potential points of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 10. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Hydroxyalizarin 1-methyl ether as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyalizarin 1-methyl ether is a naturally occurring anthraquinone (B42736) isolated from the medicinal plant Hymenodictyon excelsum.[1][2][3][4] As a distinct chemical entity within a class of compounds known for their diverse biological activities, it holds potential for use as a reference standard in various analytical and research applications. These applications can range from the quality control of herbal medicines to phytochemical analysis and as a starting point for drug discovery.
This document provides an overview of the available information for this compound and outlines the necessary protocols for its qualification and use as a reference standard. Given the limited specific experimental data currently available in the public domain for this compound, this guide also serves as a template for the establishment of a comprehensive reference standard profile.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. It is important to note that a comprehensive characterization, including solubility in various analytical solvents and stability under different conditions, is a prerequisite for its use as a certified reference standard.
| Property | Value | Source |
| Molecular Formula | C15H10O5 | [2] |
| Molecular Weight | 270.24 g/mol | [2] |
| CAS Number | 34425-63-3 | [3] |
| Natural Source | Hymenodictyon excelsum | [1][2][3][4] |
| Chemical Class | Anthraquinone, Quinone | [2] |
| Storage Temperature | -20°C | [3] |
| Appearance | Powder (assumed) |
Application Note Template: this compound
For a compound to be effectively used as a reference standard, a comprehensive application note is essential. Below is a template outlining the critical information that needs to be established for this compound.
1. Certificate of Analysis
-
Identity: Confirmed by ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV-Vis Spectroscopy.
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection, typically >98%.
-
Residual Solvents: Quantified by Gas Chromatography (GC).
-
Water Content: Determined by Karl Fischer titration.
-
Heavy Metals: Assessed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
2. Recommended Usage
-
Quantitative Analysis: As a primary or secondary reference standard for the quantification of this compound in plant extracts or finished products.
-
Qualitative Analysis: As a marker compound for the identification of Hymenodictyon excelsum or related species.
-
Method Development: For the development and validation of analytical methods (e.g., HPLC, UPLC, GC-MS).
-
Biological Assays: As a control compound in pharmacological studies.
3. Solubility A table of solubility in common analytical solvents should be provided.
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | Data to be determined |
| Ethanol (B145695) | Data to be determined |
| Methanol | Data to be determined |
| Acetonitrile (B52724) | Data to be determined |
| Water | Data to be determined |
4. Stability
-
Solid State: Long-term stability at recommended storage conditions (-20°C) and short-term stability at ambient temperature.
-
In Solution: Stability in various solvents over time at different temperatures.
Experimental Protocols
The following are generalized protocols for the qualification and use of a new reference standard, such as this compound. These methods are based on established guidelines for the quality control of herbal medicines and analytical standards.[5][6][7][8]
Protocol 1: Qualification of this compound as a Reference Standard
This protocol describes a general workflow for the comprehensive characterization and certification of a candidate reference standard.
1. Identity Confirmation
-
Mass Spectrometry (MS):
-
Prepare a 1 mg/mL solution in methanol.
-
Infuse the solution into an ESI-MS system.
-
Confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of 270.24.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the chemical shifts and coupling constants are consistent with the structure of this compound.
-
-
UV-Vis Spectroscopy:
-
Prepare a solution in ethanol or methanol.
-
Scan from 200-600 nm to determine the λmax values, which are characteristic of the anthraquinone chromophore.
-
2. Purity Determination by HPLC
-
Chromatographic System: HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a λmax determined from the UV-Vis spectrum.
-
Procedure:
-
Prepare a stock solution of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions for linearity assessment.
-
Inject the solutions and determine the peak area.
-
Calculate the purity as a percentage of the main peak area relative to the total peak area.
-
Protocol 2: Quantification of this compound in a Herbal Extract
This protocol outlines the use of the qualified reference standard for quantitative analysis.
1. Preparation of Standard Solutions
-
Accurately weigh about 10 mg of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol) to make a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1-100 µg/mL).
2. Preparation of Sample Solution
-
Accurately weigh a known amount of the dried and powdered Hymenodictyon excelsum extract.
-
Extract with a suitable solvent using sonication or reflux.
-
Filter the extract through a 0.45 µm filter before injection.
3. HPLC Analysis
-
Use the same HPLC conditions as described in Protocol 1.
-
Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solution and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
The following diagrams illustrate the workflows for qualifying a reference standard and its application in quality control.
Caption: Workflow for the qualification of a chemical reference standard.
Caption: Quality control workflow using a reference standard.
References
- 1. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. academicjournals.org [academicjournals.org]
- 8. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxyalizarin 1-methyl ether in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxyalizarin 1-methyl ether.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Culture Medium
Symptoms:
-
Precipitate formation upon addition to cell culture medium.
-
Inconsistent experimental results.
-
Visible particles in the culture wells.
Root Cause Analysis and Solutions:
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Direct dissolution in cell culture medium is not recommended. The use of an appropriate organic solvent is necessary to create a concentrated stock solution, which can then be diluted to the final working concentration in the culture medium.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Recommended Solvents:
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary recommendation | A related compound, Alizarin 1-methyl ether, has a solubility of ≥125 mg/mL in DMSO.[1] It is crucial to keep the final concentration in cell culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[2] |
| Ethanol | Secondary option | Some anthraquinones are soluble in ethanol. However, it can be more toxic to cells than DMSO at similar concentrations. |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Not recommended for cell culture | While these solvents may dissolve the compound, they are generally not compatible with live cell experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We strongly recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. A related compound, Alizarin 1-methyl ether, is highly soluble in DMSO (≥125 mg/mL).[1]
Q2: How should I prepare the stock solution?
A2: Follow the detailed protocol below for preparing a stock solution. It is recommended to start with a 10 mM stock solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.[2] It is best practice to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments.
Q4: My compound precipitates when I add it to the culture medium. What should I do?
A4: This is likely due to either the final concentration of the compound exceeding its solubility in the aqueous medium or the concentration of the organic solvent being too high. Refer to the troubleshooting guide above. Key steps to try include:
-
Lowering the final concentration of this compound in your experiment.
-
Ensuring the final DMSO concentration is minimal (≤0.1%).
-
Gently warming the medium to 37°C before adding the compound.[3]
-
Briefly vortexing the diluted solution before adding it to the cells.[3]
Q5: At what concentrations should I test this compound for cytotoxicity?
A5: Based on studies with other anthraquinone (B42736) derivatives, a starting concentration range of 1.56 µM to 100 µM is recommended for initial cytotoxicity screening.[2] The half-maximal inhibitory concentration (IC50) for various anthraquinones against different cancer cell lines has been reported to be in this micromolar range.[2]
| Anthraquinone Derivative | Cell Line | IC50 (µM) |
| Damnacanthal | CCRF-CEM (leukemia) | 3.12 |
| Damnacanthol | CCRF-CEM (leukemia) | 12.18 |
| Xanthopurpurin | MDA-MB-231 (breast cancer) | 14.65 |
| Lucidin-ω-methyl ether | MDA-MB-231 (breast cancer) | 13.03 |
| Amide anthraquinone derivative | HCT116 (colon cancer) | ~17.80 µg/mL |
Data compiled from multiple sources for illustrative purposes.[4][5][6]
Q6: What are the potential signaling pathways affected by this compound?
A6: While the specific pathways for this compound have not been fully elucidated, studies on other anthraquinones suggest potential involvement of the following pathways in mediating their cytotoxic and apoptotic effects:
-
Reactive Oxygen Species (ROS) / c-Jun N-terminal Kinase (JNK) Pathway: Anthraquinones can induce the generation of ROS, which in turn activates the JNK signaling cascade, leading to apoptosis.[6][7]
-
ERK and Akt Signaling Pathways: Some anthraquinone derivatives have been shown to exert their effects through the modulation of the ERK and Akt activated Nrf2/HO-1 signaling pathway.[8]
Potential Signaling Pathway of Anthraquinone-Induced Apoptosis
Caption: Hypothesized ROS/JNK signaling pathway.
ERK/Akt Signaling Crosstalk
Caption: Potential modulation of ERK/Akt pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 270.24 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 270.24 g/mol * (1000 mg / 1 g) = 2.7024 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.7 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath for 10-15 minutes can aid dissolution if necessary.[3] Ensure the solution is clear before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. For a related compound, it is recommended to prepare the solution at the time of use, but if necessary, it can be stored at -20°C for no more than one month.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on an adherent cancer cell line.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO, sterile, cell culture grade
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1.5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: a. Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM).[2] b. Ensure the final DMSO concentration in all wells (including the highest concentration of the test compound) is ≤0.5%. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. d. Include a vehicle control (medium with the same final DMSO concentration as the treated wells) and an untreated control (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[2] c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control cells. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. emulatebio.com [emulatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the ROS-JNK Signaling Pathway in Hypoxia-Induced Atrial Fibrotic Responses in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
common issues with 5-Hydroxyalizarin 1-methyl ether stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of 5-Hydroxyalizarin 1-methyl ether in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: Based on data from structurally related anthraquinones, the stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and light exposure.[1][2] Extreme pH values, elevated temperatures, and exposure to UV light can lead to the degradation of the compound.[1] Oxidation is another potential degradation pathway for anthraquinone (B42736) compounds.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For a related compound, Alizarin (B75676) 1-methyl ether, solubility in DMSO is reported to be high (≥125 mg/mL).[] Store the stock solution in small aliquots in tightly sealed vials at -20°C or lower for short-term storage (up to one month is suggested for Alizarin 1-methyl ether solutions).[] To minimize degradation, protect the solution from light by using amber vials or by wrapping the vials in aluminum foil. Avoid repeated freeze-thaw cycles.
Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?
A3: A color change in your solution is a strong indicator of compound degradation. This can be caused by several factors, including:
-
pH shift: Changes in the pH of the solution can alter the electronic structure of the molecule, leading to a color change and promoting degradation.
-
Oxidation: Exposure to air can lead to oxidation of the anthraquinone core, resulting in colored degradation products.
-
Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, causing the solution to change color.
It is crucial to investigate the cause of the color change and to use freshly prepared solutions for your experiments to ensure data integrity.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively reported, based on the degradation of other anthraquinones, potential degradation products could include simpler aromatic compounds. For instance, the degradation of some anthraquinone dyes has been shown to yield phthalic acid and benzoic acid.[4] Hydrolysis of the methyl ether group under acidic conditions is also a plausible degradation pathway. Forced degradation studies using techniques like HPLC-MS are recommended to identify the specific degradation products under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of biological activity.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use.
-
Control for Environmental Factors:
-
pH: Ensure the pH of your experimental medium is within a stable range for the compound. Based on related compounds, slightly acidic conditions (e.g., pH 3.5-5) may offer greater stability than neutral or alkaline conditions.[2]
-
Temperature: Maintain a consistent and controlled temperature during your experiments. Avoid exposing the solution to high temperatures.
-
Light: Protect your solutions from light at all stages of the experiment, from storage to final measurements, by using amber-colored labware or covering with aluminum foil.
-
-
Perform a Stability Check: If inconsistencies persist, perform a preliminary stability study by incubating the compound in your experimental buffer for the duration of your assay and analyzing for degradation by HPLC.
-
Issue 2: Precipitation of the compound in aqueous solutions.
-
Possible Cause: Poor solubility of this compound in the aqueous medium.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the aqueous medium is as low as possible (typically <1%) to avoid precipitation.
-
Use of Co-solvents: Consider the use of a pharmaceutically acceptable co-solvent to increase the solubility of the compound.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Investigate the effect of pH on the solubility of this compound to find the optimal pH for your experiment.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also generate heat and potentially accelerate degradation.
-
Data Presentation
Table 1: General Stability Profile of Related Anthraquinones Under Various Conditions
| Condition | Stressor | Observation for Related Anthraquinones | Potential Impact on this compound |
| pH | Acidic (e.g., 0.1 M HCl) | Significant degradation observed for aloe emodin.[5] | Potential for hydrolysis of the methyl ether group and degradation of the anthraquinone core. |
| Neutral (e.g., Water) | Moderate degradation observed for aloe emodin.[5] | Slower degradation compared to acidic or basic conditions, but still a factor. | |
| Basic (e.g., 0.1 M NaOH) | Some anthraquinones are unstable at basic pH.[2] | Potential for rapid degradation. | |
| Temperature | Elevated (e.g., 50-70°C) | Significant degradation of aloin (B1665253) observed.[2] | Accelerated degradation rates. |
| Refrigerated (e.g., 4°C) | Moderate decrease in aloin content.[2] | Slower degradation, suitable for short-term storage. | |
| Light | UV or Daylight | Can induce photodegradation.[1] | Potential for significant degradation. |
| Oxidation | Hydrogen Peroxide | Moderate degradation of aloe emodin.[5] | The anthraquinone structure is susceptible to oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 70°C in a temperature-controlled oven for up to 7 days.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours), alongside a control sample protected from light.
3. Sample Analysis:
-
Analyze the stressed samples and an unstressed control at each time point using a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). - Mobile Phase: A gradient elution using:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile. - Gradient Program: A suitable gradient to ensure separation of the parent compound from its degradation products (e.g., start with a low percentage of B and gradually increase). - Flow Rate: 1.0 mL/min. - Detection Wavelength: Monitor at the λmax of this compound. - Column Temperature: 30°C. - Injection Volume: 10 µL.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of degradation of alizarin red by a white-rot fungus Trametes gibbosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
preventing precipitation of 5-Hydroxyalizarin 1-methyl ether in media
Disclaimer: Specific experimental data on the solubility and handling of 5-Hydroxyalizarin 1-methyl ether is limited. The following recommendations are based on the known properties of structurally similar anthraquinones, such as alizarin (B75676) and its derivatives, and on established best practices for working with hydrophobic compounds in aqueous media.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues leading to the precipitation of this compound in experimental media.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous media. | Rapid Solvent Exchange: The compound is crashing out of solution as the highly soluble DMSO environment is rapidly replaced by the less soluble aqueous environment. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1] 2. Slow Addition with Agitation: Add the stock solution dropwise to the pre-warmed media while gently vortexing or stirring.[1] 3. Create an Intermediate Dilution: First, dilute the high-concentration stock to an intermediate concentration in DMSO before the final dilution into the aqueous medium.[2] |
| Precipitation observed after a period of time in the incubator. | Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound.[3] pH Shift in Media: The CO2 environment in an incubator can slightly lower the pH of the media, potentially affecting the solubility of pH-sensitive compounds.[3] Compound Instability: The compound may not be stable in the culture medium over long incubation periods. | 1. Pre-warm the Media: Always use media pre-warmed to 37°C for dilutions.[3] 2. Minimize Temperature Changes: Reduce the time that culture vessels are outside the stable incubator environment.[3] 3. pH Stability: Ensure your medium is adequately buffered for the CO2 concentration of your incubator.[3] 4. Conduct a Solubility Test: Before your main experiment, test the solubility of your compound at the final concentration in the complete medium over the intended duration of the experiment. |
| Precipitate forms after thawing a frozen stock solution. | Freeze-Thaw Instability: The compound may have poor solubility at low temperatures and may not fully redissolve upon thawing. | 1. Gentle Re-dissolving: Before use, warm the stock solution to 37°C and vortex thoroughly to ensure all precipitate has redissolved.[3] 2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3] 3. Fresh Stock Preparation: If precipitation persists after thawing, it is best to prepare a fresh stock solution before each experiment.[4] |
| Cloudiness or film observed on the surface of the culture vessel. | High Final Concentration: The concentration of the compound exceeds its solubility limit in the final culture medium. Interaction with Media Components: The compound may be interacting with proteins or salts in the medium.[1] | 1. Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration that remains in solution under your experimental conditions. 2. Increase Serum Concentration (If Applicable): Serum proteins can sometimes help to solubilize hydrophobic compounds, although this effect is limited.[1] 3. Consider Solubilizing Agents: For certain applications, biocompatible detergents or cyclodextrins might be used, but their effects on the experiment must be validated. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on data for the related compound, alizarin 1-methyl ether, Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent.[] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing.[1]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: The final DMSO concentration should be kept as low as possible to avoid solvent-induced toxicity to the cells. A concentration of less than 0.5% is generally advised, with an ideal target of less than 0.1% for sensitive cell lines or long-term experiments.[1][3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q3: Can I filter my media after precipitation has occurred?
A3: This is not recommended. The precipitate is your compound of interest, and filtering it out will lower the effective concentration in an unquantifiable way, leading to unreliable experimental results.[1] The focus should be on preventing the precipitation from occurring in the first place.
Q4: Will the serum in my culture medium prevent precipitation?
A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[1] However, this capacity is limited. At higher concentrations, the compound can still precipitate. Do not rely solely on serum to maintain solubility.
Q5: Could the pH of my media affect the solubility of this compound?
A5: Yes, the solubility of many anthraquinone (B42736) derivatives is pH-dependent.[4] Since this compound has hydroxyl groups, its solubility may change with the pH of the medium. It is important to use a well-buffered medium and to be aware that the CO2 environment in an incubator can alter the pH.[3]
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Alizarin 1-methyl ether | DMSO | ≥125 mg/mL | [4] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [6] | |
| Alizarin | Water | Slightly soluble | [7] |
| Ethanol, Acetone, Chloroform, Alkaline Solutions | Soluble | [7] | |
| Hexane | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.70 mg of this compound (Molecular Weight: 270.24 g/mol ).
-
Dissolving: Add 1 mL of 100% cell culture grade DMSO to the powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming to 37°C can be used if necessary to aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
This protocol is for diluting a 10 mM DMSO stock solution to a final concentration of 10 µM in cell culture media (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution of this compound and ensure it is at room temperature. Vortex briefly to ensure homogeneity.
-
Dilution: While gently vortexing the pre-warmed media, add the appropriate volume of the DMSO stock. For example, add 10 µL of the 10 mM stock solution to 9.99 mL of the pre-warmed medium.
-
Final Mix: Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming of the media.
-
Application: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Logic diagram for troubleshooting precipitation.
References
troubleshooting unexpected results in 5-Hydroxyalizarin 1-methyl ether assays
Welcome to the technical support center for 5-Hydroxyalizarin 1-methyl ether assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, also known as Alizarin 1-methyl ether or 2-hydroxy-1-methoxyanthraquinone, is a natural anthraquinone (B42736) compound. It has been isolated from plants such as Hymenodictyon excelsum and Morinda officinalis.[1] Published research has indicated several biological activities, including antioxidant, antibacterial, and anti-osteoporotic properties.[] It has also been shown to inhibit the growth of lymphocytic leukemia cells in animal models.[][3]
Q2: What is the recommended solvent for dissolving this compound for in vitro assays?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous cell culture medium or buffer.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. If you need to prepare a stock solution in advance, it is best to store it in aliquots under seal at -20°C for no more than one month to ensure stability.[]
Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?
A4: Precipitation in aqueous media is a common issue with hydrophobic compounds like anthraquinones. Here are some troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is not toxic to your cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations (<0.1%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiment.
-
Sonication: Briefly sonicate your diluted solution to aid in dissolution.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds. However, their effects on your specific assay should be validated.
Q5: I am observing high background or inconsistent results in my absorbance/fluorescence-based assays. What could be the cause?
A5: Quinone-containing compounds like this compound are often colored and can be fluorescent, which can interfere with optical-based assays.
-
Color Interference: The inherent color of the compound can contribute to the absorbance reading, leading to a false positive or negative result depending on the assay. It is crucial to run a control containing the compound in the assay medium without cells or other reagents to measure its intrinsic absorbance.
-
Autofluorescence: The compound may fluoresce at the excitation and/or emission wavelengths of your assay, leading to high background. Measure the fluorescence of the compound alone at the assay's wavelengths to determine its contribution to the signal.
-
Pan-Assay Interference Compounds (PAINS): Natural products can sometimes act as PAINS, showing activity in multiple unrelated assays through non-specific mechanisms like aggregation. It is important to perform secondary or orthogonal assays to confirm any observed activity.
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Cytotoxicity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitate. Prepare fresh dilutions and ensure the final DMSO concentration is appropriate. Consider using a stabilizing agent if precipitation persists. |
| Inaccurate Compound Concentration | Verify the initial concentration of your stock solution. Ensure accurate serial dilutions. Use calibrated pipettes. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers can lead to variable results. |
| Assay Interference | For colorimetric assays (e.g., MTT), the compound's color may interfere. Run a compound-only control to subtract background absorbance. For fluorescent assays, check for autofluorescence. |
| Compound Instability | Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Inconsistent Results in Antioxidant Assays (e.g., DPPH)
| Possible Cause | Troubleshooting Steps |
| DPPH Solution Instability | Prepare fresh DPPH solution for each experiment. Protect the solution from light, as it is light-sensitive. |
| Incorrect Wavelength | Ensure the spectrophotometer is set to the correct wavelength for measuring DPPH absorbance (typically around 517 nm). |
| Reaction Time | The reaction between the antioxidant and DPPH may not have reached its endpoint. Perform a time-course experiment to determine the optimal incubation time. |
| Compound Color Interference | The inherent color of this compound may interfere with the absorbance reading. Subtract the absorbance of a compound-only control from the assay readings. |
| Solvent Effects | Ensure that the solvent used to dissolve the compound does not interfere with the DPPH assay. Run a solvent-only control. |
Quantitative Data Summary
Table 1: Illustrative Cytotoxicity of Anthraquinones against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Damnacanthal | MCF-7 | 3.80 ± 0.57 | [4] |
| Damnacanthal | K-562 | 5.50 ± 1.26 | [4] |
| Nordamnacanthal | MCF-7 | > 100 | [4] |
| Nordamnacanthal | K-562 | > 100 | [4] |
| 1,3-dimethoxyanthraquinone | MCF-7 | 6.50 ± 0.66 | [4] |
| 1,3-dimethoxyanthraquinone | K-562 | 5.90 ± 0.95 | [4] |
Table 2: Illustrative Antioxidant Activity of Natural Compounds (DPPH Assay)
| Compound | IC50 (µg/mL) |
| Gallic Acid (Standard) | 6.08 |
| Ascorbic Acid (Standard) | 5.83 |
| Dihydroferulic acid | 10.66 |
| Methyl gallate | 7.48 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on an adherent cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Adherent cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of this compound.
Materials:
-
This compound
-
Methanol or Ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Gallic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL). Prepare similar dilutions for the positive control.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Assay Reaction: In a 96-well plate, add 50 µL of each compound dilution to the wells. Add 150 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow
Caption: Workflow for a typical MTT cytotoxicity assay.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting unexpected assay results.
References
5-Hydroxyalizarin 1-methyl ether degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and appropriate storage conditions for 5-Hydroxyalizarin 1-methyl ether. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be kept under seal at -20°C for no longer than one month.[]
Q2: What are the main factors that can cause the degradation of this compound?
A2: Based on studies of structurally similar anthraquinone (B42736) derivatives like alizarin, the main degradation factors are expected to be:
-
Light Exposure (Photodegradation): Anthraquinones can be susceptible to photodegradation.[3][4][5][6][7]
-
Oxidation: Oxidative conditions can lead to the degradation of the anthraquinone structure.[8][9][10]
-
Extreme pH: Both acidic and alkaline conditions can potentially lead to the hydrolysis or degradation of the compound.
-
Elevated Temperatures (Thermal Degradation): High temperatures can accelerate degradation processes.[11]
Q3: I see a change in the color of my this compound solution. What could be the cause?
A3: A color change in your solution could indicate degradation of the compound. This may be due to exposure to light, elevated temperatures, or incompatible solvents. It is also possible that the pH of the solution has changed, as the color of many hydroxyanthraquinones is pH-dependent.[7] We recommend preparing fresh solutions and protecting them from light and heat.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound.[11][12][13][14] This method should be able to separate the intact compound from any potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, keep them at -20°C for a maximum of one month and protect them from light.[] |
| Contamination of the sample. | Ensure proper handling and use of clean labware. | |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Impurities in the solvent or excipients. | Analyze a blank sample (solvent and excipients without the active compound) to identify any interfering peaks. | |
| Loss of compound potency | Degradation due to improper storage or experimental conditions. | Review storage conditions and experimental protocols. Ensure the compound is protected from light, high temperatures, and strong oxidizing agents. |
Summary of Forced Degradation Conditions for Anthraquinones
The following table summarizes typical stress conditions used in forced degradation studies for anthraquinone derivatives, which can be adapted for this compound. The goal of these studies is to intentionally degrade the compound to develop and validate a stability-indicating analytical method.[15][16][17]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the methyl ether group, or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of the methyl ether group, or other base-catalyzed reactions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the anthraquinone ring system or hydroxyl groups. |
| Thermal Degradation | Solid-state sample at 105°C for 48 hours | Thermally induced decomposition. |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration. | Light-induced degradation, potentially involving radical mechanisms. |
Note: The exact conditions may need to be optimized for this compound to achieve a target degradation of 5-20%.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at 60°C.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 105°C.
-
Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp.
3. Sample Collection and Analysis:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize them before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed samples to that in an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound and also scan a wider range with a PDA detector to identify degradation products.
-
Injection Volume: 10 µL.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Use samples from the forced degradation study to demonstrate specificity.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing stability and degradation.
References
- 1. This compound - Immunomart [immunomart.com]
- 3. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijesd.org [ijesd.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. seejph.com [seejph.com]
- 12. japsonline.com [japsonline.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. forced degradation products: Topics by Science.gov [science.gov]
- 16. ijrpp.com [ijrpp.com]
- 17. sgs.com [sgs.com]
Technical Support Center: Overcoming Autofluorescence in Experiments with 5-Hydroxyalizarin 1-methyl ether
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxyalizarin 1-methyl ether. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural emission of light by biological materials or other components in your sample when they are excited by light. This intrinsic fluorescence can interfere with the detection of your specific fluorescent probe, in this case, this compound. It can lead to a poor signal-to-noise ratio, making it difficult to distinguish the true signal from the background, and can result in false positives or inaccurate quantification. Common sources of autofluorescence in biological samples include NADH, collagen, elastin, and lipofuscin.[1] Fixatives like formalin and glutaraldehyde (B144438) can also induce autofluorescence.[2][3]
Q2: What are the expected fluorescent properties of this compound?
Q3: How can I determine if autofluorescence is impacting my experiment?
A3: The most straightforward method is to prepare an unstained control sample. This sample should be treated in the exact same way as your experimental samples, including fixation and any other processing steps, but without the addition of this compound. Image this unstained control using the same instrument settings (e.g., laser power, gain, filters) as your stained samples. Any fluorescence you detect in this control is autofluorescence.[6]
Q4: What are the general strategies to reduce autofluorescence?
A4: There are several effective strategies to combat autofluorescence, which can be broadly categorized as:
-
Optimizing Experimental Design: Carefully selecting reagents and experimental conditions to minimize the generation of autofluorescence from the start.
-
Chemical Quenching: Using chemical reagents to reduce or eliminate the fluorescence of autofluorescent molecules.
-
Photobleaching: Intentionally destroying autofluorescent molecules by exposing the sample to intense light.
-
Computational Correction: Using software-based methods to distinguish and remove the autofluorescence signal from your images or data.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Problem 1: High background fluorescence is obscuring the signal from this compound.
-
Possible Cause: Significant overlap between the emission spectrum of the autofluorescence in your sample and that of this compound. Autofluorescence is often most intense in the blue and green regions of the spectrum.[3]
-
Solution 1: Optimize Imaging Parameters.
-
Action: Based on the expected spectral properties of this compound (excitation ~488-520 nm, emission ~580-630 nm), select filter sets or detector ranges that are specifically tailored to these longer wavelengths. This can help to exclude some of the autofluorescence signal that is more prominent at shorter wavelengths.
-
-
Solution 2: Employ Chemical Quenching.
-
Action: Treat your samples with a chemical quenching agent. Sudan Black B is a common and effective choice for reducing lipofuscin-related autofluorescence.[2]
-
-
Solution 3: Use Photobleaching.
-
Solution 4: Implement Spectral Unmixing.
Problem 2: The signal from this compound is weak and difficult to distinguish from the background.
-
Possible Cause: This is a classic signal-to-noise ratio problem, where the autofluorescence intensity is comparable to or greater than the specific signal.
-
Solution 1: Optimize Staining Protocol.
-
Action: Ensure that the concentration of this compound and the incubation time are optimized to maximize the specific signal.
-
-
Solution 2: Change Fixation Method.
-
Action: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde are known to increase autofluorescence.[2][3] If your experimental design allows, consider using an organic solvent-based fixative such as ice-cold methanol (B129727) or ethanol, which may induce less autofluorescence.[3]
-
-
Solution 3: Background Subtraction (Computational).
-
Action: Acquire an image of an unstained control sample using the exact same settings as your experimental sample. Use image analysis software (e.g., ImageJ) to subtract the background fluorescence from your experimental image.[]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Expected Excitation Max | ~488 - 520 nm | Based on similar anthraquinone (B42736) compounds.[4][5] |
| Expected Emission Max | ~580 - 630 nm | Based on similar anthraquinone compounds.[4][5] |
| Sudan Black B Concentration | 0.1% in 70% ethanol | Effective for quenching lipofuscin autofluorescence.[2] |
| Sodium Borohydride Conc. | 0.1% - 1% in PBS | Can reduce aldehyde-induced autofluorescence.[2][3] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
-
Complete your standard staining protocol with this compound, including all washing steps.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well dissolved and filter through a 0.2 µm filter.
-
Incubate your slides/samples with the Sudan Black B solution for 10-20 minutes at room temperature in a humidified chamber.[5]
-
Briefly wash the samples multiple times with PBS or TBS until the excess stain is removed.
-
Mount the coverslip with an appropriate mounting medium and proceed with imaging.
Protocol 2: Photobleaching Protocol
-
Prepare your samples as you would for staining, including any fixation and permeabilization steps.
-
Before applying this compound, place your sample on the microscope stage.
-
Expose the sample to a high-intensity light source. You can use the mercury or xenon lamp of your fluorescence microscope with a broad-spectrum filter set (e.g., DAPI or FITC cube) for 1-3 hours.[5] Alternatively, a dedicated LED array can be used.[8]
-
After photobleaching, proceed with your standard staining protocol for this compound.
Protocol 3: Spectral Unmixing Workflow
-
Acquire Reference Spectra:
-
Prepare a sample stained only with this compound to obtain its pure emission spectrum.
-
Prepare an unstained sample to capture the autofluorescence spectrum.
-
-
Acquire Experimental Data:
-
On your spectral imaging system, acquire a "lambda stack" (a series of images at different emission wavelengths) of your fully stained experimental sample.
-
-
Perform Unmixing:
-
In the analysis software, define the reference spectra for this compound and for the autofluorescence.
-
The software will then use a linear unmixing algorithm to calculate the contribution of each spectrum to every pixel in your experimental image, effectively separating the specific signal from the autofluorescence.
-
Visualized Workflows
Caption: Experimental workflow for managing autofluorescence.
Caption: Troubleshooting logic for high autofluorescence.
References
- 1. Alizarin - Wikipedia [en.wikipedia.org]
- 2. Alizarin 1-methyl ether | C15H10O4 | CID 80309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
interference of 5-Hydroxyalizarin 1-methyl ether in biochemical assays
Disclaimer: There is limited specific scientific literature detailing the interference of 5-Hydroxyalizarin 1-methyl ether in biochemical assays. This guide provides general troubleshooting advice and best practices for identifying and mitigating potential assay artifacts when working with this and other anthraquinone-like compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is an anthraquinone (B42736) compound.[1][2] While specific, widespread biological activity is not extensively documented, related compounds have been noted for antioxidant and antibacterial properties.[]
Q2: Why should I be concerned about potential assay interference with this compound?
Many compounds, particularly those with certain structural motifs like quinones, can interfere with biochemical assays through various mechanisms, leading to false-positive or false-negative results. These are often referred to as Pan-Assay Interference Compounds (PAINS).[4][5] It is crucial to perform control experiments to ensure the observed activity is genuine.
Q3: What are the common mechanisms of assay interference?
Common interference mechanisms include chemical aggregation, redox activity, compound fluorescence, and non-specific reactivity with proteins.[4][6]
Troubleshooting Guide
My compound, this compound, is showing activity in my primary screen. How can I be sure it's a genuine hit?
It is essential to perform a series of counter-screens and secondary assays to rule out common artifacts. The following Q&A provides a step-by-step guide.
Q: How can I check if my compound is fluorescent at the assay wavelengths?
A: You can test for intrinsic compound fluorescence by incubating the compound alone at the assay concentration in the assay buffer and measuring the signal at the same excitation and emission wavelengths used for your assay readout. A significant signal indicates that the compound's own fluorescence may be contributing to the apparent activity.
Q: Could my compound be precipitating or aggregating in the assay?
A: Aggregation is a common cause of non-specific inhibition. You can assess this by dynamic light scattering (DLS) or by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.
Q: My assay involves a redox-sensitive reporter (e.g., luciferase, resazurin). Could this compound be interfering through redox activity?
A: Quinone structures can be redox-active. To test for this, run the assay in the presence of a strong reducing agent like dithiothreitol (B142953) (DTT) at a concentration that does not inhibit your target. If the compound's effect is diminished, it may be due to redox cycling.
Q: How can I determine if the compound is reacting directly with assay components, like thiols?
A: Some compounds can covalently modify proteins by reacting with nucleophilic residues like cysteine.[5] This can be assessed using mass spectrometry to look for adduction to your target protein or by using thiol-scavenging probes.[4]
Experimental Protocols
Protocol 1: Intrinsic Compound Fluorescence Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in the assay buffer to match the concentrations used in your primary screen.
-
Include a vehicle-only control (e.g., DMSO in assay buffer).
-
Dispense the solutions into the wells of your assay plate.
-
Read the plate on a plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data to determine if the compound itself produces a signal at the assay wavelengths.
Protocol 2: Aggregation Counter-Screen with Detergent
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Run your primary assay with a dose-response of this compound in parallel using both buffers.
-
Include all necessary positive and negative controls for both conditions.
-
After the appropriate incubation time, measure the assay signal.
-
Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 in the presence of Triton X-100 suggests aggregation-based activity.
Quantitative Data Summary
Use the following table to log your results from troubleshooting experiments to help identify potential interference.
| Experiment | Test Concentration(s) of this compound | Result (e.g., Signal Intensity, IC50) | Interpretation |
| Primary Assay | 0.1 - 100 µM | Initial hit identification | |
| Intrinsic Fluorescence | 0.1 - 100 µM | Assess compound fluorescence | |
| Aggregation Assay (no detergent) | 0.1 - 100 µM | Baseline for aggregation test | |
| Aggregation Assay (+ 0.01% Triton X-100) | 0.1 - 100 µM | Test for aggregation-based activity | |
| Redox Interference (+ 1 mM DTT) | 0.1 - 100 µM | Test for redox cycling |
Visualizations
Caption: A logical workflow for troubleshooting potential assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Antioxidant Properties: Quercetin vs. 5-Hydroxyalizarin 1-methyl ether
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant activities of the well-documented flavonoid, quercetin (B1663063), and the lesser-known anthraquinone, 5-Hydroxyalizarin 1-methyl ether.
While quercetin is a widely studied and potent antioxidant with a large body of supporting experimental data, a comprehensive search of the scientific literature reveals a significant lack of available data on the antioxidant activity of this compound. This guide will therefore present a detailed analysis of quercetin's antioxidant profile, supported by experimental data and protocols. In contrast, for this compound, we will discuss the antioxidant potential of its chemical class, anthraquinones, to provide a theoretical context in the absence of direct experimental evidence.
Quercetin: A Potent Natural Antioxidant
Quercetin is a flavonoid ubiquitously found in fruits and vegetables and is renowned for its strong antioxidant properties.[1] It effectively scavenges free radicals, reduces oxidative stress, and protects cells from damage.[1] The antioxidant capacity of quercetin has been extensively evaluated through various in vitro and in vivo studies.[1]
Quantitative Antioxidant Activity of Quercetin
The antioxidant activity of quercetin has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The table below summarizes some reported IC50 values for quercetin in common antioxidant assays.
| Antioxidant Assay | IC50 of Quercetin (µM) | Reference(s) |
| DPPH Radical Scavenging | 5.5 | [2] |
| ABTS Radical Scavenging | 48.0 ± 4.4 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
This compound: An Uncharacterized Anthraquinone
This compound is a quinone compound that has been isolated from the plant Hymenodictyon excelsum.[4][5] Despite its isolation, there is a notable absence of published studies evaluating its specific antioxidant activity.
While direct data is unavailable, the chemical class to which this compound belongs, anthraquinones, has been investigated for antioxidant properties. Some anthraquinones have demonstrated the ability to scavenge superoxide (B77818) radicals.[6] However, the antioxidant potential of anthraquinones is highly dependent on their specific chemical structure, and it is not possible to extrapolate these findings directly to this compound without experimental validation.
Research on the methanol (B129727) extract of Hymenodictyon excelsum bark, the plant source of this compound, has shown dose-dependent free radical scavenging activity.[2] This suggests the presence of antioxidant compounds in the plant, which may include this compound, but this remains to be confirmed through studies on the isolated compound.
Experimental Protocols for Antioxidant Activity Assessment
For researchers interested in evaluating the antioxidant activity of these or other compounds, detailed protocols for two common assays are provided below.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.[7]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound (e.g., quercetin) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions to a defined volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[9]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[3]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Reaction: Add a small volume of the test sample dilutions to a defined volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 10 minutes).[10]
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
Signaling Pathways in Quercetin's Antioxidant Action
Quercetin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2 Signaling Pathway
A key mechanism of quercetin's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like quercetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense capacity.
Caption: Quercetin activates the Nrf2 signaling pathway.
MAPK Signaling Pathway
Quercetin can also modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the p38 MAPK and extracellular signal-regulated kinase (ERK) pathways.[3][12] These pathways can, in turn, influence the activation of Nrf2, creating a crosstalk that contributes to the overall antioxidant response.[3][12]
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Quercetin stands as a well-established antioxidant with a robust portfolio of scientific evidence supporting its efficacy and mechanisms of action. In stark contrast, this compound remains a scientifically enigmatic compound in terms of its antioxidant potential. The lack of data for this compound underscores a significant research gap. Future studies are imperative to isolate this compound from Hymenodictyon excelsum and subject it to rigorous antioxidant screening using standardized assays, such as the DPPH and ABTS methods detailed in this guide. Such research would be invaluable in determining its potential as a novel antioxidant agent and would enable a direct and meaningful comparison with well-characterized compounds like quercetin. Until then, any claims regarding the antioxidant activity of this compound should be treated with caution and considered speculative.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells [agris.fao.org]
- 5. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mamm… [ouci.dntb.gov.ua]
- 6. Radical Scavenging Activity of Natural Anthraquinones: a Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. abap.co.in [abap.co.in]
- 9. benchchem.com [benchchem.com]
- 10. abcam.cn [abcam.cn]
- 11. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
A Comparative Analysis of the Biological Activities of Alizarin and 5-Hydroxyalizarin 1-methyl ether
An Essential Guide for Researchers in Drug Discovery and Development
Introduction
Alizarin (B75676), a naturally occurring anthraquinone, has a long history of use as a red dye and has been the subject of extensive research for its diverse biological activities. In contrast, 5-Hydroxyalizarin 1-methyl ether, a structurally related quinone compound, remains largely uncharacterized. This guide provides a comprehensive comparison of the known biological activities of alizarin with the limited information available for this compound, offering researchers and drug development professionals a clear perspective on the current state of knowledge and identifying critical areas for future investigation.
While alizarin has been studied for its cytotoxic, anti-inflammatory, and antioxidant properties, there is a significant lack of published experimental data on the biological activities of this compound. This guide will present the available data for alizarin and highlight the current knowledge gap regarding its 5-hydroxy, 1-methyl ether derivative.
Comparative Overview of Biological Activity
| Biological Activity | Alizarin | This compound |
| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines. | No published data available. |
| Anti-inflammatory | Demonstrates anti-inflammatory properties. | No published data available. |
| Antioxidant | Shows antioxidant activity in various assays. | No published data available. |
| Enzyme Inhibition | Inhibits several enzymes, including acetylcholinesterase and tyrosinase. | No published data available. |
| Signaling Pathways | Modulates key signaling pathways, including NF-κB and the Aryl Hydrocarbon Receptor (AhR) pathway. | No published data available. |
In-Depth Look at Alizarin's Biological Profile
Alizarin (1,2-dihydroxyanthraquinone) has been shown to possess a range of biological activities, with a significant focus on its potential as an anticancer agent.
Cytotoxic Activity
Alizarin has demonstrated dose- and time-dependent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 40.35 |
| Hep-G2 | Liver Cancer | 79.27 |
| 4T1 | Breast Cancer | 495 |
| MDA-MB-231 | Breast Cancer | 62.1 (µg/mL) |
| U-2 OS | Osteosarcoma | 69.9 (µg/mL) |
Anti-inflammatory and Antioxidant Activities
Studies have shown that alizarin possesses anti-inflammatory and antioxidant properties. It can scavenge free radicals and inhibit enzymes involved in the inflammatory response. For instance, alizarin has been evaluated for its ability to inhibit acetylcholinesterase, butrylcholinesterase, and tyrosinase[1].
Signaling Pathways Modulated by Alizarin
Alizarin has been found to interact with and modulate several key cellular signaling pathways, which likely underlies its observed biological effects.
NF-κB Signaling Pathway
Alizarin has been shown to inhibit the growth of pancreatic cancer cells by suppressing the NF-κB signaling pathway[2]. This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is often implicated in cancer.
Figure 1. Alizarin's inhibition of the NF-κB signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Alizarin has also been identified as an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.
This compound: An Unexplored Derivative
This compound is a quinone compound that has been isolated from the plant Hymenodictyon excelsum[3][4]. Its chemical structure is closely related to alizarin, featuring an additional hydroxyl group at the 5-position and a methyl ether at the 1-position.
To date, there is a notable absence of published research detailing the biological activities of this compound. While studies on other alizarin methyl ethers, such as alizarin 1-methyl ether and rubiadin-1-methyl ether, have reported antioxidant, antibacterial, anti-osteoporosis, and anti-inflammatory activities, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence[][6]. The specific placement of the hydroxyl and methyl ether groups can significantly alter the molecule's electronic properties, solubility, and interaction with biological targets.
Experimental Protocols for Alizarin Activity Assays
For researchers interested in investigating the biological activities of these compounds, the following are standard experimental protocols used in the cited studies for alizarin.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., alizarin) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Figure 2. Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This guide consolidates the existing knowledge on the biological activities of alizarin, highlighting its potential in cancer therapy through the modulation of key signaling pathways. In stark contrast, this compound remains a scientific enigma. The lack of data for this alizarin derivative presents a clear opportunity for future research.
We recommend that researchers in natural product chemistry and drug discovery undertake studies to:
-
Evaluate the cytotoxic, anti-inflammatory, and antioxidant activities of this compound.
-
Investigate its effects on key signaling pathways, such as NF-κB and AhR, in comparison to alizarin.
-
Conduct structure-activity relationship (SAR) studies to understand how the 5-hydroxy and 1-methyl ether substitutions influence biological activity.
Such investigations will be crucial in determining the therapeutic potential of this compound and expanding our understanding of the pharmacological properties of this class of compounds.
References
- 1. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Naturally occurring quinones. Part XIX. Anthraquinones in hymenodictyon excelsum and damnacanthus major - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Osteogenic Compounds: Evaluating 5-Hydroxyalizarin 1-methyl ether and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential osteogenic effects of 5-Hydroxyalizarin 1-methyl ether against established alternatives, namely Icariin and the standard osteogenic induction cocktail (β-Glycerophosphate, Ascorbic Acid, and Dexamethasone). Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural analog, Alizarin 1-methyl ether, to infer its potential effects on osteoblasts.
Executive Summary
The promotion of osteoblast differentiation and function is a cornerstone of therapeutic strategies for bone-related disorders. While this compound, an anthraquinone (B42736) isolated from Hymenodictyon excelsum, has been identified, its direct effects on osteoblasts remain largely unexplored. However, studies on the closely related compound, Alizarin 1-methyl ether, suggest a potential role in stimulating osteoblast proliferation. In contrast, alternative compounds like Icariin and the standard osteogenic cocktail have been extensively studied and demonstrate robust osteogenic activity through various cellular and molecular mechanisms. This guide presents available data to facilitate an informed comparison.
Data Presentation: A Comparative Analysis of Osteogenic Efficacy
The following tables summarize the available quantitative data on the effects of Alizarin 1-methyl ether (as a proxy), Icariin, and a standard osteogenic cocktail on key markers of osteoblast function.
Table 1: Effect of Osteogenic Compounds on Osteoblast Proliferation
| Compound | Cell Type | Concentration | Proliferation Effect | Citation |
| Alizarin 1-methyl ether | Not Specified | Not Specified | Promoted osteoblast proliferation | [1] |
| Icariin | Rat calvarial osteoblasts | 10⁻⁵ M | Inhibited proliferation to a similar degree as genistein (B1671435) | [2] |
| Standard Osteogenic Cocktail | Human bone marrow cells | 10 nM Dexamethasone | Less proliferative compared to cultures lacking β-Glycerophosphate | [1] |
Table 2: Effect of Osteogenic Compounds on Alkaline Phosphatase (ALP) Activity
| Compound | Cell Type | Concentration | Fold Increase vs. Control (Approx.) | Citation |
| Other Anthraquinones from Morinda officinalis | Not Specified | Not Specified | Increased osteoblast ALP activity | [1] |
| Icariin | MC3T3-E1 cells | 1 µM | > 1.5-fold | [3] |
| Icariin | SD rat BMSCs | 0.05-5.0 µg/mL | Significantly elevated | [4] |
| Standard Osteogenic Cocktail | Human bone marrow cells | 10 nM Dexamethasone, 10 mM β-GP, 50 µg/mL AA | Significant induction in the presence of Dexamethasone | [1] |
Table 3: Effect of Osteogenic Compounds on Osteoblast Mineralization
| Compound | Cell Type | Concentration | Mineralization Effect | Citation |
| Alizarin 1-methyl ether | Not Applicable | Not Applicable | Data not available | |
| Icariin | MC3T3-E1 cells | 1 µM | Significant increase in calcium deposition | [3] |
| Icariin | SD rat BMSCs | 0.2-2.0 µg/mL | Significantly increased calcium nodule numbers | [4] |
| Standard Osteogenic Cocktail | Human bone marrow cells | 10 mM β-Glycerophosphate | Formation of a mineralized extracellular matrix | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Culture and Osteogenic Differentiation
-
Cell Lines: Commonly used osteoblastic cell lines include MC3T3-E1 (mouse pre-osteoblast) and Saos-2 (human osteosarcoma), as well as primary cells like human or rat bone marrow stromal cells (BMSCs).
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic Induction: To induce differentiation, the standard culture medium is supplemented with an osteogenic cocktail, typically consisting of 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10 nM dexamethasone.[1][5] Test compounds, such as this compound or Icariin, are added to the osteogenic medium at various concentrations. The medium is changed every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis: After the desired culture period (e.g., 7, 14, or 21 days), cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer (e.g., 0.1% Triton X-100).
-
Enzyme Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution at 37°C.
-
Quantification: The production of p-nitrophenol is measured spectrophotometrically at an absorbance of 405 nm. The ALP activity is typically normalized to the total protein content of the cell lysate.
Mineralization Assay (Alizarin Red S Staining)
-
Fixation: After 14-21 days of culture in osteogenic medium, the cell layer is washed with PBS and fixed with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.
-
Staining: The fixed cells are rinsed with deionized water and stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Washing: The excess stain is removed by washing thoroughly with deionized water.
-
Quantification (Optional): For quantitative analysis, the stained mineralized nodules can be dissolved in a solution of 10% cetylpyridinium (B1207926) chloride, and the absorbance of the extracted stain is measured at 562 nm.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways involved in the osteogenic effects of the compared compounds and a typical experimental workflow for their evaluation.
Figure 1: Potential signaling pathway for anthraquinones in osteoblasts.
Figure 2: Signaling pathways activated by Icariin in osteoblasts.
Figure 3: A typical experimental workflow for validating osteogenic compounds.
Conclusion
While direct evidence for the osteogenic effects of this compound is currently lacking, preliminary data from the related compound Alizarin 1-methyl ether suggests a potential to promote osteoblast proliferation. Further research is imperative to validate these initial findings and to elucidate the underlying molecular mechanisms. In contrast, Icariin and the standard osteogenic cocktail are well-characterized inducers of osteoblast differentiation and mineralization, supported by a substantial body of experimental data. Researchers and drug development professionals are encouraged to consider these established alternatives while also recognizing the potential for novel compounds like this compound to emerge as valuable therapeutic agents pending further investigation. This guide serves as a foundational resource for comparing these compounds and designing future studies to explore their full therapeutic potential in bone regeneration and repair.
References
- 1. scispace.com [scispace.com]
- 2. Icariin is more potent than genistein in promoting osteoblast differentiation and mineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icariin promotes osteogenic differentiation by upregulating alpha-enolase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Icariin Promoted Osteogenic Differentiation of SD Rat Bone Marrow Mesenchymal Stem Cells: an Experimental Study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. researchgate.net [researchgate.net]
A Comparative Study of 5-Hydroxyalizarin 1-methyl ether and Other Biologically Active Quinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various quinone compounds, with a focus on anticancer properties. While specific quantitative data for 5-Hydroxyalizarin 1-methyl ether is limited in publicly available literature, this document presents a comparative analysis of structurally related anthraquinones and other quinones to offer valuable insights for researchers in drug discovery and development.
Introduction to Quinones and Their Therapeutic Potential
Quinones are a class of organic compounds characterized by a cyclic diketone structure. They are widely distributed in nature and are known for their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] Many established anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, are based on a quinone scaffold, highlighting the therapeutic importance of this class of molecules. Their mechanism of action often involves the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of key enzymes like topoisomerases and kinases.[1]
This compound is an anthraquinone (B42736) that has been isolated from the plant Hymenodictyon excelsum.[3][4] While its specific biological activities are not extensively documented in publicly available research, the study of structurally similar anthraquinones provides a basis for understanding its potential therapeutic applications.
Comparative Cytotoxicity of Selected Quinones
To provide a context for the potential bioactivity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several other quinones against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
| Compound | Class | Cancer Cell Line | IC50 Value | Reference |
| Damnacanthal (B136030) | Anthraquinone | MCF-7 (Breast) | 8.2 µg/mL | [5] |
| CEM-SS (T-lymphoblastic Leukemia) | 10 µg/mL | [6][7] | ||
| H400 (Oral Squamous Carcinoma) | 1.9 µg/mL | [8] | ||
| K-562 (Myelogenous Leukemia) | 5.50 ± 1.26 µM | [9] | ||
| HCT116 (Colorectal) | 0.74 ± 0.06 µM | [10][11] | ||
| Nordamnacanthal (B1219602) | Anthraquinone | CEM-SS (T-lymphoblastic Leukemia) | 1.7 µg/mL | [6][7] |
| H400 (Oral Squamous Carcinoma) | 6.8 µg/mL | [8] | ||
| Morindone | Anthraquinone | LS174T (Colorectal) | 20.45 ± 0.03 µM | [10] |
| Lucidin-ω-methyl ether | Anthraquinone | CEM-SS (T-lymphoblastic Leukemia) | Strong cytotoxicity | [] |
| MCF-7 (Breast) | Strong cytotoxicity | [] | ||
| Rubiadin | Anthraquinone | CEM-SS (T-lymphoblastic Leukemia) | Strong cytotoxicity | [] |
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of chemical compounds on cancer cells is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinone compound against a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test quinone compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test quinone in the complete culture medium. Remove the existing medium from the wells and add the diluted compound solutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinones can induce cancer cell death through various signaling pathways, primarily by inducing apoptosis (programmed cell death). The generation of reactive oxygen species (ROS) is a common initiating event, which can lead to DNA damage and the activation of stress-related pathways.
Figure 1. Experimental workflow for assessing the cytotoxicity of quinone compounds using the MTT assay.
A common pathway involves the activation of the p53 tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, triggering a caspase cascade that ultimately results in apoptosis.
Figure 2. A simplified signaling pathway for quinone-induced apoptosis.
Conclusion
While direct experimental data on the biological activity of this compound is not extensively available, the comparative analysis of structurally related anthraquinones such as damnacanthal and nordamnacanthal suggests that it holds potential as a cytotoxic agent against cancer cells. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to investigate the therapeutic properties of this and other novel quinone compounds. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the cytotoxic effects of this compound against a panel of cancer cell lines.
References
- 1. Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 11. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-Hydroxyalizarin 1-methyl ether's Antibacterial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the antibacterial specificity of 5-Hydroxyalizarin 1-methyl ether, a quinone compound isolated from Hymenodictyon excelsum.[1][2] Due to the limited publicly available data on its specific antibacterial activity, this document serves as a comparative guide, outlining the necessary experimental protocols and data analysis techniques. We will compare the hypothetical performance of this compound with established broad-spectrum and narrow-spectrum antibiotics to illustrate the principles of specificity assessment.
Anthraquinones, the class of molecules to which this compound belongs, are known for their potential antibacterial properties.[3][4][5][6] Their mechanisms of action are thought to include inhibition of biofilm formation and destruction of the bacterial cell wall.[3]
Comparative Analysis of Antibacterial Potency and Selectivity
To objectively assess the specificity of an antibacterial agent, it is crucial to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9]
Furthermore, evaluating the compound's cytotoxicity against mammalian cell lines is essential to determine its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity. The ratio of the IC50 to the MIC gives the Selectivity Index (SI), a critical parameter for gauging the compound's specificity for bacterial cells over host cells. A higher SI value indicates greater selectivity and a better safety profile.[10][11][12][13]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
The following table presents hypothetical MIC values for this compound alongside typical MIC values for a broad-spectrum (Ciprofloxacin) and a narrow-spectrum (Penicillin G) antibiotic.
| Compound | Staphylococcus aureus (Gram-positive) | Streptococcus pneumoniae (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Spectrum of Activity |
| This compound (Hypothetical) | 8 µg/mL | 16 µg/mL | >128 µg/mL | >128 µg/mL | Potentially Narrow-Spectrum |
| Ciprofloxacin | 0.5 µg/mL | 1 µg/mL | 0.015 µg/mL | 0.25 µg/mL | Broad-Spectrum |
| Penicillin G | 0.06 µg/mL | 0.008 µg/mL | >64 µg/mL | >64 µg/mL | Narrow-Spectrum |
Table 2: Cytotoxicity and Selectivity Index (SI)
This table compares the hypothetical cytotoxicity of this compound with that of Ciprofloxacin and Penicillin G against a standard mammalian cell line (e.g., HEK293).
| Compound | Cytotoxicity (IC50) against HEK293 cells | MIC against S. aureus | Selectivity Index (SI = IC50/MIC) |
| This compound (Hypothetical) | 100 µg/mL | 8 µg/mL | 12.5 |
| Ciprofloxacin | >200 µg/mL | 0.5 µg/mL | >400 |
| Penicillin G | >1000 µg/mL | 0.06 µg/mL | >16667 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9][14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compound (this compound) and control antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (bacteria in MHB without any antimicrobial) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[15]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and a positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Figure 1. Experimental workflow for assessing the antibacterial specificity of a test compound.
Figure 2. Conceptual diagram of antibacterial specificity and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms [ouci.dntb.gov.ua]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicity of structurally related anthraquinones and anthrones to mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-Hydroxyalizarin 1-methyl ether and Known Antibiotics: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 5-Hydroxyalizarin 1-methyl ether against established antibiotic agents. Due to a lack of specific antimicrobial data for the isolated compound, this document leverages data from the plant source, Hymenodictyon excelsum, to provide a preliminary assessment for research and development purposes.
Introduction
This compound is a quinone compound that has been isolated from the plant Hymenodictyon excelsum.[1] While direct studies on the antimicrobial properties of this specific compound are not available in the reviewed literature, extracts of Hymenodictyon excelsum have demonstrated notable antimicrobial activity against a range of pathogenic bacteria.[2][3] This suggests that this compound, as a constituent of this plant, may contribute to its overall antimicrobial profile. This guide, therefore, presents a comparative overview based on the antimicrobial performance of Hymenodictyon excelsum extracts against common antibiotics.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial activity of Hymenodictyon excelsum bark extracts and compare it with the Minimum Inhibitory Concentrations (MICs) of standard antibiotics against the same bacterial strains. It is important to note that the extract data reflects the combined effect of all its bioactive compounds.
Table 1: Antimicrobial Activity of Hymenodictyon excelsum Bark Extracts
| Bacterial Strain | Extract Type | Concentration | Method | Result |
| Staphylococcus aureus | - | 500 µg/ml | Not Specified | Bactericidal effect[2] |
| Pseudomonas aeruginosa | Acetone | 100 mg/ml | Not Specified | 24mm inhibition zone[2] |
| Staphylococcus aureus | Methanolic | Not Specified | Not Specified | Antimicrobial evidence[2] |
| Escherichia coli | Methanolic | Not Specified | Not Specified | Antimicrobial evidence[2] |
| Pseudomonas aeruginosa | Methanolic | Not Specified | Not Specified | Antimicrobial evidence[2] |
| Mycobacterium smegmatis | Methanolic | Not Specified | Not Specified | Antimicrobial evidence[2] |
| Candida albicans | Methanolic | Not Specified | Not Specified | Antimicrobial evidence[2] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Standard Antibiotics
| Bacterial Strain | Ampicillin | Ciprofloxacin | Gentamicin |
| Staphylococcus aureus | 0.25 - 2 | 0.25 - 2 | 0.12 - 1 |
| Escherichia coli | 2 - 8 | ≤0.015 - 1 | 0.25 - 2 |
| Pseudomonas aeruginosa | >128 | 0.06 - 4 | 0.5 - 8 |
Note: MIC values for standard antibiotics are sourced from publicly available clinical breakpoint data and may vary depending on the specific strain and testing methodology.
Experimental Protocols
The following methodologies are based on standard antimicrobial susceptibility testing protocols and are provided as a reference for researchers aiming to replicate or expand upon the findings related to Hymenodictyon excelsum and its constituents.
1. Preparation of Plant Extract:
-
The bark of Hymenodictyon excelsum is collected, dried, and ground into a fine powder.
-
The powdered material is then subjected to extraction using a suitable solvent (e.g., methanol, acetone) through methods such as maceration or Soxhlet extraction.
-
The resulting crude extract is filtered and concentrated under reduced pressure to yield the final extract for testing.
2. Microorganism Preparation:
-
Pure cultures of the test bacteria (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, etc.) are grown on appropriate agar (B569324) plates.
-
A suspension of each microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
3. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
A series of twofold dilutions of the plant extract or standard antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive control wells (broth and bacteria without antimicrobial agent) and negative control wells (broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizations
Below are diagrams illustrating key experimental workflows.
Caption: Workflow for Antimicrobial Susceptibility Testing of Plant Extracts.
Caption: Hypothesized Mechanisms of Action for Quinone-based Antimicrobials.
References
Validating the Anti-Inflammatory Potential of 5-Hydroxyalizarin 1-methyl ether: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 5-Hydroxyalizarin 1-methyl ether, benchmarked against the well-established natural compound, Curcumin, and the potent synthetic corticosteroid, Dexamethasone. Due to the limited publicly available data on the direct anti-inflammatory activity of this compound, this guide utilizes data from a closely related structural analog, Rubiadin-1-methyl ether , to provide a validatable assessment of its potential efficacy. Both this compound and Rubiadin-1-methyl ether are anthraquinone (B42736) derivatives, with Rubiadin-1-methyl ether's documented anti-inflammatory effects offering valuable insights into the probable bioactivity of the target compound.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of a compound is often initially assessed by its ability to inhibit the production of key inflammatory mediators in cell-based assays. Macrophages, such as the RAW 264.7 cell line, are frequently used as a model system. When stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) found in the outer membrane of Gram-negative bacteria, these cells produce a cascade of pro-inflammatory molecules, including nitric oxide (NO) and various cytokines. The data presented below compares the inhibitory effects of Rubiadin-1-methyl ether (as a proxy for this compound), Curcumin, and Dexamethasone on the production of these inflammatory markers.
| Compound | Target Mediator | Cell Line | Stimulant | Concentration | % Inhibition / IC50 | Citation |
| Rubiadin-1-methyl ether | Nitric Oxide (NOx) | RAW 264.7 | LPS (1 µg/mL) | 30 µM | 44.7 ± 9.6% | [1][] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS (1 µg/mL) | 30 µM | 52.1 ± 3.2% | [] | |
| Interleukin-1β (IL-1β) | RAW 264.7 | LPS (1 µg/mL) | 30 µM | 78.0 ± 4.1% | [] | |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (1 µg/mL) | 30 µM | Not significant | [] | |
| Curcumin | Nitric Oxide (NO) | Primary Microglia | LPS | IC50 = 3.7 µM | - | [3] |
| Nitric Oxide (NO) | RAW 264.7 | LPS + IFN-γ | IC50 = 6 µM | - | [4] | |
| Interleukin-6 (IL-6) | Human clinical trials | - | Varies | Significant reduction | [5] | |
| Tumor Necrosis Factor-α (TNF-α) | Human clinical trials | - | Varies | Significant reduction | [5] | |
| Dexamethasone | Nitric Oxide (NO) | J774 Macrophages | LPS | 0.001 - 1.0 µM | Concentration-dependent inhibition | |
| Interleukin-6 (IL-6) | Human Lung Fibroblasts | TNF-α | Varies | 40 - 90% maximal inhibition | ||
| Interleukin-1β (IL-1β) | DUSP1-/- Mouse Macrophages | LPS | Varies | DUSP1-dependent suppression | ||
| Tumor Necrosis Factor-α (TNF-α) | DUSP1+/+ Mouse Macrophages | LPS | 1 mg/kg (in vivo) | Significant decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Rubiadin-1-methyl ether, Curcumin, or Dexamethasone) and pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
The supernatant from each well is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
-
-
Cytokine Measurement (ELISA):
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Many anti-inflammatory agents, including curcumin, exert their effects by inhibiting one or more steps in this pathway. Anthraquinones, the class of compounds to which this compound belongs, are also known to inhibit NF-κB signaling.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these MAPKs leads to the phosphorylation and activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. Curcumin has been shown to inhibit the phosphorylation of MAPKs. Given the broad anti-inflammatory profile of anthraquinones, it is plausible that this compound also modulates this pathway.
References
Head-to-Head Comparison: 5-Hydroxyalizarin 1-methyl ether versus Doxorubicin in Cancer Cells
A Comparative Guide for Researchers
Introduction
In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin (B1662922) stands as a cornerstone of many chemotherapy regimens, valued for its broad efficacy against a range of solid tumors and hematological malignancies.[1][2][3] Its mechanisms of action, while complex and not entirely elucidated, have been extensively studied, providing a solid foundation for its clinical application.[4][5] In contrast, 5-Hydroxyalizarin 1-methyl ether, a quinone compound isolated from the plant Hymenodictyon excelsum, represents the vast, underexplored territory of natural products in oncology.[6] While its chemical structure suggests potential for anticancer activity, a direct, data-driven comparison with established drugs like doxorubicin is currently absent from the scientific literature.
This guide provides a head-to-head comparison of doxorubicin and this compound, leveraging the extensive data on doxorubicin to establish a benchmark for the preclinical evaluation of this promising natural compound. For this compound, where experimental data is not yet available, we outline the necessary experimental investigations. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anticancer agents.
Mechanism of Action
A fundamental aspect of any anticancer drug is its mechanism of action. The following sections detail the known mechanisms of doxorubicin and the putative, yet unverified, mechanisms for this compound.
Doxorubicin: A Multi-faceted Approach to Cancer Cell Killing
Doxorubicin exerts its cytotoxic effects through a combination of mechanisms, primarily targeting the cell's genetic machinery.[1][7] The key mechanisms include:
-
DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the DNA helix.[1][3] This physical obstruction interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][4]
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved.[4][7] This leads to the accumulation of double-strand breaks, a catastrophic event for the cell that triggers apoptotic pathways.[4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) radicals and hydrogen peroxide.[1][7] This surge in ROS induces oxidative stress, causing damage to DNA, proteins, and cellular membranes, further contributing to cell death.[1][7]
This compound: A Putative Mechanism
The mechanism of action for this compound in cancer cells has not been experimentally determined. However, its quinone structure, similar to that of doxorubicin, suggests that it may share some mechanistic features. Potential avenues for investigation include:
-
Redox Cycling and ROS Production: As a quinone, it is plausible that this compound could undergo redox cycling to generate ROS, leading to oxidative stress-induced cell death.
-
Topoisomerase Inhibition: Many natural quinones are known to inhibit topoisomerase enzymes. This possibility warrants investigation.
-
Interaction with other Cellular Targets: The specific substitutions on the anthraquinone (B42736) core may confer novel activities, such as the inhibition of protein kinases or other signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data Comparison
The following tables summarize key quantitative data for doxorubicin and highlight the current lack of data for this compound.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Doxorubicin IC50 | This compound IC50 | Reference |
| MCF-7 (Breast) | ~1 µM | Data Not Available | [8] |
| Hepa1-6 (Liver) | ~1 µM | Data Not Available | [8] |
| H9c2 (Cardiomyoblast) | ~0.1 µM (at 48h) | Data Not Available | [2] |
Table 2: Induction of Apoptosis
This table presents the percentage of apoptotic cells following treatment with the respective compounds.
| Cancer Cell Line | Treatment Conditions | Doxorubicin (% Apoptotic Cells) | This compound (% Apoptotic Cells) | Reference |
| MCF-7 (Breast) | Varies by study | Significant increase | Data Not Available | [3] |
| MDA-MB-231 (Breast) | Varies by study | Significant increase | Data Not Available | [3] |
Table 3: Cell Cycle Analysis
This table shows the effects of the compounds on the distribution of cells in different phases of the cell cycle.
| Cancer Cell Line | Treatment Conditions | Doxorubicin (Cell Cycle Arrest Phase) | This compound (Cell Cycle Arrest Phase) | Reference |
| Various | Varies by study | G2/M arrest is commonly observed | Data Not Available | [9] |
Experimental Protocols
To facilitate the investigation of this compound and its comparison to doxorubicin, detailed protocols for key cellular assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydroxytyrosol Prevents Doxorubicin-Induced Oxidative Stress and Apoptosis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategy to enhance efficacy of doxorubicin in solid tumor cells by methyl-β-cyclodextrin: Involvement of p53 and Fas receptor ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
Comparative Analysis of 5-Hydroxyalizarin 1-methyl ether: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative statistical analysis of the experimental data available for 5-Hydroxyalizarin 1-methyl ether and its alternatives. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer a comprehensive overview of its potential.
This compound is an anthraquinone (B42736) compound isolated from the plant Hymenodictyon excelsum.[1][2] While specific experimental data on this particular compound is limited, this guide draws comparisons with structurally similar and co-extracted anthraquinones, such as damnacanthal (B136030) and nordamnacanthal, to provide a contextual performance analysis. The bark of Hymenodictyon excelsum has been traditionally used for treating tumors, and extracts have shown cytotoxic activities.[2][3]
Quantitative Data Summary
| Compound | Cell Line | IC50 Value | Reference |
| Damnacanthal | CEM-SS (T-lymphoblastic leukemia) | 10 µg/mL | [4] |
| Nordamnacanthal | CEM-SS (T-lymphoblastic leukemia) | 1.7 µg/mL | [4] |
| Damnacanthal | MCF-7 (Breast carcinoma) | 3.80 ± 0.57 µM | [5] |
| Damnacanthal | K-562 (Chronic myelogenous leukemia) | 5.50 ± 1.26 µM | [5] |
| Damnacanthal | MCF-7 (Breast cancer) | 8.2 µg/ml | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the analysis of this compound and its alternatives.
Cytotoxicity Assessment by MTT Assay
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., CEM-SS, MCF-7)
-
RPMI-1640 or DMEM culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere for 24 hours.
-
Compound Treatment: The test compound (e.g., this compound, damnacanthal) is dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against specific enzymes.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Inhibitor compound (e.g., this compound)
-
Buffer solution
-
96-well plates or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Reaction Mixture: In a 96-well plate or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Monitoring: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percentage of inhibition is then determined, and the IC50 value is calculated.
Visualizing Molecular Pathways
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of anthraquinones like this compound.
Experimental workflow for comparative analysis.
Postulated signaling pathways for anthraquinones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Hydroxyalizarin 1-methyl ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Hydroxyalizarin 1-methyl ether, a quinone compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. While specific toxicity data for this compound is limited, it should be handled with care in a well-ventilated area.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves are mandatory. Inspect gloves for integrity before use.
-
Body Protection: A lab coat or other protective clothing should be worn.
In the event of exposure, follow these first-aid measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Waste Disposal Procedures
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. Under no circumstances should this chemical be disposed of down the drain or into the sewer system.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a dedicated, properly labeled, and sealed container.
-
Containerization: Use a chemically resistant container for collecting both solid and liquid waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed chemical waste disposal company. These companies are equipped to handle controlled incineration with flue gas scrubbing to prevent environmental contamination.[1]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be punctured to prevent reuse and disposed of according to institutional guidelines.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and cleaning agents. All cleaning materials should be collected and disposed of as hazardous waste.
Quantitative Data and Experimental Protocols
At present, publicly available literature does not contain specific quantitative data regarding disposal parameters (e.g., concentration limits for specific disposal routes) or detailed experimental protocols for the degradation or signaling pathways of this compound. Researchers are advised to consult their institution's environmental health and safety department for any specific local requirements or further guidance.
Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxyalizarin 1-methyl ether
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Hydroxyalizarin 1-methyl ether. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory Protection | A full-face respirator is recommended, especially when handling the solid compound or if exposure limits are exceeded.[1] | Prevents inhalation of airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) are required.[1] | Prevents skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1] | Protects eyes from dust particles and splashes. |
| Dermal Protection | A lab coat or protective clothing should be worn.[1] | Prevents contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Workflow
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
References
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